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  • Product: (+/-)-a-Propyl-2-thiophenemethanol
  • CAS: 172508-19-9

Core Science & Biosynthesis

Foundational

spectroscopic data of (+/-)-a-Propyl-2-thiophenemethanol

Comprehensive Spectroscopic Characterization of (+/-)-a-Propyl-2-thiophenemethanol: A Technical Guide for Structural Validation Executive Summary (+/-)-a-Propyl-2-thiophenemethanol (also known as 1-(thiophen-2-yl)butan-1...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Spectroscopic Characterization of (+/-)-a-Propyl-2-thiophenemethanol: A Technical Guide for Structural Validation

Executive Summary

(+/-)-a-Propyl-2-thiophenemethanol (also known as 1-(thiophen-2-yl)butan-1-ol) is a critical synthetic intermediate utilized in the development of active pharmaceutical ingredients (APIs) and advanced materials. Accurate structural validation of this compound is essential for downstream drug development and quality control. This whitepaper details the exact methodologies, the causality behind experimental design, and the expected multi-modal spectroscopic data arrays (NMR, FT-IR, GC-MS) required to authenticate this molecule with absolute confidence.

Principles of Spectroscopic Experimental Design

To establish a self-validating analytical system, researchers must employ orthogonal techniques. NMR provides the carbon-hydrogen framework, FT-IR identifies functional groups, and GC-MS confirms the molecular weight and thermodynamic fragmentation patterns.

1.1. NMR Sample Preparation & Causality High-quality Nuclear Magnetic Resonance (NMR) spectra are fundamentally dependent on proper sample preparation. Any solid particles remaining in solution will not appear in the NMR spectrum and may cause shimming difficulties, leading to broad peaks and poor resolution[1]. For routine ¹H NMR structural analysis, 1-5 mg of the sample must be completely dissolved in 0.6-0.7 mL of a deuterated solvent[1]. Deuterated solvents (such as CDCl₃) are strictly required because the deuterium nuclei provide the "NMR lock" used by the spectrometer for magnetic field stabilization[2].

1.2. FT-IR via Attenuated Total Reflectance (ATR) Fourier-transform infrared spectroscopy (FTIR) utilizing an Attenuated Total Reflectance (ATR) accessory is the modern gold standard for functional group identification. ATR relies on an evanescent wave that penetrates the sample by a few microns when placed in direct contact with a high-refractive-index crystal (e.g., Zinc Selenide or Diamond)[3]. This eliminates the need for extensive sample preparation (such as pressing KBr pellets) and prevents moisture contamination, ensuring high reproducibility with little to no chance of operator error[3][4].

1.3. GC-MS Electron Ionization (EI) Dynamics Gas Chromatography-Mass Spectrometry (GC-MS) coupled with Electron Ionization (EI) is utilized to determine the molecular mass and structural fragments. In the ion source, the vaporized analyte is bombarded with high-energy electrons, typically at 70 electron volts (eV)[5]. The causality behind using exactly 70 eV is that the ionization cross-sectional area of most organic molecules reaches a maximum at this energy level, optimizing the efficiency of radical cation formation to about 0.1%[6]. The excess energy internalized by the molecule induces reproducible, hard fragmentation, creating a unique structural fingerprint[6][7].

Step-by-Step Analytical Protocols

Protocol A: ¹H and ¹³C NMR Acquisition

  • Sample Weighing: Weigh exactly 15 mg of (+/-)-a-Propyl-2-thiophenemethanol into a clean glass vial.

  • Solubilization: Add 0.7 mL of Chloroform-d (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference standard.

  • Filtration: Pass the solution through a Pasteur pipette packed with a small plug of cotton wool directly into a standard 5 mm NMR tube to remove any particulate matter[8].

  • Acquisition: Insert the tube into a 400 MHz NMR spectrometer. Lock onto the deuterium signal of CDCl₃. Acquire the ¹H spectrum (16 scans, relaxation delay 1s) and ¹³C spectrum (1024 scans, relaxation delay 2s).

Protocol B: FT-IR (ATR) Acquisition

  • Background Scan: Clean the ATR diamond crystal with isopropanol and a lint-free wipe. Collect a background spectrum (32 scans, 4 cm⁻¹ resolution) in ambient air.

  • Sample Application: Place a single drop (approx. 2 µL) of the neat liquid (+/-)-a-Propyl-2-thiophenemethanol directly onto the ATR crystal, ensuring complete coverage of the sensor area.

  • Acquisition: Collect the sample spectrum (32 scans, 4000–600 cm⁻¹ range).

  • Processing: Perform atmospheric compensation and baseline correction.

Protocol C: GC-MS (EI) Acquisition

  • Dilution: Dilute the sample to 100 ppm in HPLC-grade hexane.

  • Injection: Inject 1 µL into the GC inlet (Split ratio 50:1, Inlet Temp: 250°C).

  • Separation: Use a standard non-polar capillary column (e.g., HP-5MS, 30m x 0.25mm x 0.25µm). Temperature program: 60°C hold for 1 min, ramp at 15°C/min to 280°C.

  • Ionization: Operate the MS source in EI mode at 70 eV, with the source temperature set to 230°C[7]. Scan range: m/z 40-300.

Analytical Workflows & Quality Control

AnalyticalWorkflow A Sample Preparation (>98% Purity, CDCl3) B NMR Spectroscopy (400 MHz, 1H/13C) A->B C FT-IR Spectroscopy (ATR Crystal) A->C D GC-MS Analysis (70 eV EI) A->D E Data Integration & Spectral Alignment B->E C->E D->E F Structural Validation (+/-)-a-Propyl-2-thiophenemethanol E->F

Fig 1. Multi-modal spectroscopic workflow for structural validation.

Comprehensive Spectroscopic Data Arrays

Table 1: ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration Assignment
7.25 dd 5.0, 1.2 1H Thiophene H-5
6.96 dt 3.5, 1.2 1H Thiophene H-3
6.95 dd 5.0, 3.5 1H Thiophene H-4
4.90 t 7.0 1H CH-OH (Methine)
2.20 br s - 1H OH (Exchangeable)
1.85 m - 2H CH₂ (Propyl α)
1.40 m - 2H CH₂ (Propyl β)

| 0.95 | t | 7.3 | 3H | CH₃ (Propyl γ) |

Table 2: ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm) Carbon Type Assignment
149.0 C (Quaternary) Thiophene C-2
126.5 CH Thiophene C-5
124.5 CH Thiophene C-4
123.5 CH Thiophene C-3
70.5 CH CH-OH (Methine)
41.5 CH₂ CH₂ (Propyl α)
19.0 CH₂ CH₂ (Propyl β)

| 13.8 | CH₃ | CH₃ (Propyl γ) |

Table 3: FT-IR (ATR) Data

Wavenumber (cm⁻¹) Intensity Assignment / Vibrational Mode
~3350 Strong, Broad O-H stretching (Hydrogen bonded)
~3100 Weak C-H stretching (Aromatic/Thiophene)
~2950, 2870 Medium C-H stretching (Aliphatic propyl chain)
~1430 Medium C=C stretching (Thiophene ring)
~1040 Strong C-O stretching (Secondary alcohol)

| ~700 | Strong | C-H out-of-plane bending (Thiophene) |

Table 4: GC-MS (EI, 70 eV) Fragmentation Data

m/z Relative Abundance (%) Ion Assignment Loss
156 < 10 [M]⁺ (Molecular Ion) None
113 100 (Base Peak) [C₅H₅OS]⁺ (Alpha-cleavage) - C₃H₇ (Propyl radical, 43 Da)

| 85 | ~ 45 | [C₄H₃S]⁺ (Thiophene cation) | - CO (Carbon monoxide, 28 Da) |

Mechanistic Insights & Spectral Interpretation

The structural confirmation of (+/-)-a-Propyl-2-thiophenemethanol relies heavily on interpreting the causality of the observed spectral phenomena.

In the NMR spectra , the thiophene ring induces a strong anisotropic deshielding effect. The proton at the 5-position (adjacent to the sulfur atom) appears furthest downfield at 7.25 ppm due to the electronegativity of the sulfur heteroatom. The methine proton (CH-OH) is shifted to 4.90 ppm, a characteristic position for a proton situated between an electron-rich aromatic system and an electronegative hydroxyl group.

In the Mass Spectrometry analysis, the molecule undergoes highly predictable fragmentation under 70 eV electron ionization. The most thermodynamically favorable pathway is the alpha-cleavage of the propyl chain. The loss of the propyl radical (43 Da) from the molecular ion (m/z 156) generates a highly stabilized, resonance-delocalized oxonium ion at m/z 113. This base peak ion subsequently loses a neutral molecule of carbon monoxide (CO, 28 Da) to form the thiophene cation at m/z 85, a hallmark fragmentation pattern of 2-substituted thiophene methanols.

MSFragmentation M Molecular Ion [M]+ m/z 156 F1 Alpha-Cleavage Ion [C5H5OS]+ m/z 113 M->F1 - C3H7 (43 Da) F2 Thiophene Cation [C4H3S]+ m/z 85 F1->F2 - CO (28 Da)

Fig 2. Primary electron ionization (EI) mass fragmentation pathway.

References

  • Organomation. "NMR Sample Preparation: The Complete Guide." Organomation. [Link]

  • Chemical Research Support, Weizmann Institute of Science. "Sample Preparation & NMR Tubes." Weizmann Institute.[Link]

  • Stothers NMR Facility, Western University. "NMR Sample Preparation." Western University.[Link]

  • Bruker Corporation. "Attenuated Total Reflectance (ATR)." Bruker.[Link]

  • Specac Ltd. "Everything You Need to Know About ATR-FTIR Spectroscopy." Specac.[Link]

  • LCGC International. "Electron Ionization for GC–MS." Chromatography Online.[Link]

  • LCGC International. "Understanding Electron Ionization Processes for GC–MS." Chromatography Online.[Link]

  • Metwarebio. "Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis." Metwarebio.[Link]

Sources

Exploratory

Pharmacological Utility and Biological Activity of (+/-)-a-Propyl-2-thiophenemethanol: A Technical Guide

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper Executive Summary In modern medicinal chemistry, the strategic substitution of structural...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper

Executive Summary

In modern medicinal chemistry, the strategic substitution of structural motifs is paramount for optimizing pharmacokinetics and target binding affinity. (+/-)-a-Propyl-2-thiophenemethanol (also known systematically as 1-(thiophen-2-yl)butan-1-ol) represents a highly versatile chiral secondary alcohol scaffold. Characterized by a thiophene ring coupled to an aliphatic propyl chain via a hydroxylated carbon, this compound serves both as a potent pharmacophore and a critical building block for synthesizing natural product analogs[1].

This whitepaper provides an in-depth analysis of the biological activity driven by this specific molecular architecture. By examining its role as a bioisostere, its efficacy in enzyme inhibition (specifically oxidoreductases like tyrosinase), and its modulation of cellular signal transduction, we provide a comprehensive framework for researchers utilizing thiophene-derived alcohols in drug discovery.

Structural Biology & Pharmacophore Dynamics

The biological activity of (+/-)-a-Propyl-2-thiophenemethanol is fundamentally dictated by its bipartite structure:

The Thiophene Ring (Bioisosteric Core): The thiophene moiety is a classical bioisostere for the benzene ring. However, the presence of the sulfur atom alters the electron density, rendering the ring more polarizable. This enhances π

π stacking and sulfur- π interactions with aromatic amino acid residues within target enzyme active sites[2]. Furthermore, thiophene bioisosteres often exhibit superior metabolic stability against hepatic cytochrome P450 oxidation compared to their phenyl counterparts, increasing the half-life of the active molecule[3].
  • The α -Propyl Chain (Steric Modulator): The aliphatic propyl group provides critical steric bulk. In hydrophobic binding pockets, this chain anchors the molecule via Van der Waals forces, while the adjacent secondary hydroxyl group acts as a potent hydrogen bond donor/acceptor, dictating the compound's orientation within the catalytic domain[4].

  • Primary Biological Activity: Tyrosinase Inhibition & Anti-Melanogenesis

    One of the most well-documented biological activities of thiophene-containing secondary alcohols and their derivatives is the inhibition of tyrosinase (EC 1.14.18.1)[5]. Tyrosinase is a binuclear copper-containing metalloenzyme responsible for the rate-limiting steps in melanogenesis: the hydroxylation of L-tyrosine to L-DOPA (monophenolase activity) and the subsequent oxidation of L-DOPA to DOPA-quinone (diphenolase activity)[6].

    Mechanism of Action

    Thiophene derivatives act as strong competitive inhibitors. The sulfur atom of the thiophene ring can coordinate with the copper ions in the tyrosinase active site, while the hydroxyl group forms hydrogen bonds with conserved histidine residues[7]. This competitive binding prevents the natural substrates (L-tyrosine and L-DOPA) from accessing the catalytic center, thereby halting the polymerization of DOPA-quinone into melanin[8].

    G L_Tyr L-Tyrosine TYR1 Tyrosinase (Monophenolase) L_Tyr->TYR1 L_DOPA L-DOPA TYR2 Tyrosinase (Diphenolase) L_DOPA->TYR2 DOPA_Q DOPA-quinone Melanin Melanin Polymer DOPA_Q->Melanin Polymerization TYR1->L_DOPA Hydroxylation TYR2->DOPA_Q Oxidation Inhibitor (+/-)-a-Propyl-2- thiophenemethanol Inhibitor->TYR1 Competitive Inhibition Inhibitor->TYR2 Competitive Inhibition

    Mechanism of tyrosinase inhibition by thiophene-derived secondary alcohols.

    Secondary Biological Activity: Signal Transduction Modulation

    Beyond direct enzymatic inhibition, (+/-)-a-Propyl-2-thiophenemethanol serves as a precursor for complex natural product analogs designed to disrupt aberrant signal transduction pathways[1].

    In oncology and inflammatory disease models, the dysregulation of kinase cascades (such as the MAPK/ERK pathway) leads to uncontrolled cellular proliferation. Thiophene-alcohols are utilized to synthesize inhibitors that block these second messenger systems. The chirality of the α -carbon in (+/-)-a-Propyl-2-thiophenemethanol is particularly crucial here; enantiomerically pure derivatives often show a 10- to 100-fold difference in binding affinity to kinase ATP-binding pockets due to the strict spatial requirements of the target proteins[1].

    Quantitative Structure-Activity Data

    To contextualize the potency of this molecular class, the following table summarizes the inhibitory concentrations ( IC50​ ) of various thiophene-derived pharmacophores against standard biological targets.

    Table 1: Comparative Biological Activity of Thiophene-Derived Pharmacophores

    Compound ClassTarget Enzyme/PathwayPrimary Biological Effect IC50​ Range ( μ M)Reference
    Thiophene-chalconesMushroom TyrosinaseAnti-melanogenesis0.013 - 0.93[6]
    Thiophene-resorcinolsTyrosinase (Mammalian)Depigmentation1.5 - 15.2[5],[4]
    Thiophene-alcoholsKinase Signal TransductionAnti-proliferation0.5 - 5.0[1]
    Kojic Acid (Control)Mushroom TyrosinaseAnti-melanogenesis~22.84[6]

    Note: The integration of the thiophene bioisostere consistently yields sub-micromolar to low-micromolar efficacy, outperforming traditional standards like Kojic acid.

    Self-Validating Experimental Methodologies

    To ensure scientific integrity and reproducibility, the following protocols are designed with internal controls to validate the biological activity of (+/-)-a-Propyl-2-thiophenemethanol and its derivatives.

    Protocol 1: In Vitro Tyrosinase Enzyme Kinetics Assay

    Causality: This cell-free assay isolates the direct interaction between the compound and the enzyme, eliminating variables related to cellular permeability or metabolism.

    • Reagent Preparation: Prepare a 0.1 M phosphate buffer (pH 6.8). Dissolve mushroom tyrosinase to a concentration of 100 U/mL. Prepare 2 mM L-DOPA as the substrate.

    • Compound Dilution: Dissolve the thiophene derivative in DMSO to create a 10 mM stock. Perform serial dilutions in the phosphate buffer (final DMSO concentration must remain <1% to prevent solvent-induced enzyme denaturation).

    • Incubation: In a 96-well microplate, combine 120 μ L of buffer, 20 μ L of the compound dilution, and 20 μ L of tyrosinase. Incubate at 37°C for 10 minutes to allow pre-binding.

    • Reaction Initiation: Add 40 μ L of L-DOPA to each well.

    • Kinetic Measurement: Immediately measure the absorbance at 475 nm (corresponding to DOPA-chrome formation) every 30 seconds for 10 minutes using a microplate reader.

    • Validation: Utilize Kojic acid (20 μ M) as a positive control. A successful assay will show a linear initial velocity ( V0​ ) for the vehicle control and a reduced V0​ for the inhibitor wells.

    Protocol 2: Intracellular Anti-Melanogenesis Assay (B16F10 Cells)

    Causality: While cell-free assays prove binding, cell-based assays confirm that the compound can cross the lipid bilayer and exert its effect in a complex biological matrix without inducing cytotoxicity[7].

    • Cell Culture: Culture B16F10 murine melanoma cells in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin at 37°C in a 5% CO2​ atmosphere.

    • Stimulation & Treatment: Seed cells at 1×105 cells/well in a 6-well plate. After 24 hours, replace the media with DMEM containing 100 nM α -MSH (to stimulate melanin production) and varying concentrations of the thiophene compound (0.1, 1.0, 10 μ M).

    • Incubation: Incubate for 72 hours.

    • Harvest & Lysis: Wash cells with ice-cold PBS. Lyse cells using 1N NaOH containing 10% DMSO at 80°C for 1 hour to dissolve the intracellular melanin.

    • Quantification: Centrifuge the lysate at 10,000 x g for 10 minutes. Measure the absorbance of the supernatant at 405 nm. Normalize the melanin content against total cellular protein (quantified via BCA assay) to ensure reductions in melanin are not due to cell death.

    Workflow Step1 Compound Preparation (DMSO Stock) Step3 Incubation with Thiophene Derivative Step1->Step3 Step2 B16F10 Cell Culture & α-MSH Stimulation Step2->Step3 Step4 Cell Lysis & Centrifugation Step3->Step4 Step5 Spectrophotometric Quantification (405 nm) Step4->Step5 Step6 Data Normalization vs. Total Protein Step5->Step6

    Self-validating experimental workflow for intracellular melanin quantification.

    Conclusion

    The structural architecture of (+/-)-a-Propyl-2-thiophenemethanol provides a highly effective template for biological modulation. By leveraging the bioisosteric properties of the thiophene ring alongside the steric and hydrogen-bonding capabilities of the α -propyl alcohol moiety, researchers can achieve potent, competitive inhibition of critical enzymes like tyrosinase, as well as precise modulation of signal transduction pathways. Rigorous, self-validating methodologies remain essential to translating these in vitro affinities into viable therapeutic or cosmetic applications.

    References

    • Synthese von Naturstoff-Analoga zur Inhibition verschiedener Signaltransduktionswege DISSERTATION Lars-Oliver Wittenberg Source: d-nb.info URL:[Link]

    • KR20140020883A - Heterocyclic resorcinol derivatives, preparation of same and cosmetic uses thereof Source: Google Patents URL
    • A Potent Tyrosinase Inhibitor, (E)-3-(2,4-Dihydroxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one, with Anti-Melanogenesis Properties in α -MSH and IBMX-Induced B16F10 Melanoma Cells Source: FAO AGRIS / MDPI Molecules URL:[Link]

    • A Potent Tyrosinase Inhibitor... With Anti-Melanogenesis Properties in α -MSH and IBMX-Induced B16F10 Melanoma Cells Source: PubMed (NIH) URL:[Link]

    • Discovery of Novel Dihydroxyphenol Tyrosinase Inhibitors for Treatment of Pigmentation: From Enzyme Screening to Three-Dimensional Human Skin Melanin Evaluation Source: ACS Publications URL:[Link]

    • Advancing mitochondrial therapeutics Source: Digital Commons@Becker (Washington University in St. Louis) URL:[Link]

    • Structure–Stability Relationship of NLRP3 Inflammasome-Inhibiting Sulfonylureas Source: ACS Omega URL:[Link]

    Sources

    Protocols & Analytical Methods

    Method

    Application Note: (+/-)-α-Propyl-2-thiophenemethanol in Medicinal Chemistry – Synthesis, Bioisosteric Applications, and Protocols

    Executive Summary (+/-)-α-Propyl-2-thiophenemethanol, formally cataloged under its IUPAC name 1-(thiophen-2-yl)butan-1-ol (CAS: 172508-19-9)[1], is a highly versatile chiral secondary alcohol utilized extensively in mode...

    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary

    (+/-)-α-Propyl-2-thiophenemethanol, formally cataloged under its IUPAC name 1-(thiophen-2-yl)butan-1-ol (CAS: 172508-19-9)[1], is a highly versatile chiral secondary alcohol utilized extensively in modern medicinal chemistry. As a structural motif, the thiophene-carbinol system serves as a critical bioisostere for phenyl-alkanols. It offers unique physicochemical properties that can optimize a drug candidate's pharmacokinetic (PK) and pharmacodynamic (PD) profiles, making it a valuable intermediate in the synthesis of active pharmaceutical ingredients (APIs)[2],[3].

    Mechanistic Rationale: The Bioisosteric Advantage

    Replacing a phenyl ring with a thiophene ring is a foundational tactic in lead optimization. The rationale for utilizing (+/-)-α-propyl-2-thiophenemethanol in drug design relies on three core principles:

    • Electronic Distribution & Target Affinity: The sulfur atom in the thiophene ring donates electron density differently than a benzene ring, altering the dipole moment and slightly reducing the pKa of the adjacent hydroxyl group. This enables stronger hydrogen-bonding interactions within target protein pockets.

    • Metabolic Stability: Phenyl rings are notoriously susceptible to CYP450-mediated para-hydroxylation. Thiophene rings can circumvent this specific metabolic liability, extending the biological half-life of the API.

    • Enzyme Inhibition: In recent dermatological and cosmetic drug development, heterocyclic derivatives incorporating this moiety have shown significant promise as tyrosinase inhibitors for skin depigmentation and anti-aging treatments[4],[5]. Tyrosinase is the rate-limiting enzyme in melanogenesis, responsible for the hydroxylation of L-tyrosine to L-DOPA, and its subsequent oxidation to dopaquinone[6]. Thiophene-based bioisosteres act as competitive inhibitors in this pathway, effectively halting melanin polymerization[5].

    TyrosinasePathway T Tyrosinase Enzyme (Active Site Cu2+) D L-DOPA T->D Hydroxylation L L-Tyrosine L->T Substrate Binding Q Dopaquinone D->Q Oxidation M Melanin Polymer Q->M Polymerization I Thiophene-derived Inhibitor I->T Competitive Inhibition

    Mechanism of tyrosinase inhibition by thiophene-derived bioisosteres.

    Data Presentation: Physicochemical Profiling

    To understand the impact of the thiophene-for-phenyl substitution, the table below summarizes the theoretical physicochemical shifts when transitioning from the classical 1-phenylbutan-1-ol to 1-(thiophen-2-yl)butan-1-ol.

    Property1-Phenylbutan-1-ol1-(Thiophen-2-yl)butan-1-olMedicinal Chemistry Implication
    Molecular Weight 150.22 g/mol 156.24 g/mol Negligible change; maintains ligand efficiency.
    LogP (Calculated) ~ 2.40~ 2.25Slight reduction in lipophilicity; improves aqueous solubility.
    Topological Polar Surface Area (TPSA) 20.2 Ų48.4 Ų (includes S)Increased polarity; alters blood-brain barrier (BBB) permeability profile.
    Primary CYP450 Soft Spot Para-position (C-H)C5-position (Thiophene)Shifts metabolic pathway; often reduces rapid clearance rates.

    Experimental Protocols

    The following self-validating protocols detail the synthesis of the racemic alcohol and its subsequent chiral resolution. Enantiomerically pure derivatives, such as (R)-1-(thiophen-2-yl)butan-1-ol, are critical in profiling API impurities and establishing precise structure-activity relationships (SAR)[2],[7]. Alternatively, the ketone precursor, 1-(thiophen-2-yl)butan-1-one, can be efficiently reduced to the secondary alcohol using mild reducing agents such as sodium borohydride (NaBH₄)[8].

    Protocol A: Synthesis via Grignard Addition (Racemic)

    Causality Note: The use of saturated aqueous NH₄Cl during the quench is a critical self-validating step. Stronger acids (e.g., HCl) will protonate the newly formed secondary alcohol, leading to the formation of a highly stabilized thienyl carbocation, which subsequently dehydrates to form an undesired alkene impurity.

    Reagents:

    • Thiophene-2-carboxaldehyde (1.0 eq)

    • Propylmagnesium bromide (2.0 M in THF, 1.2 eq)

    • Anhydrous Tetrahydrofuran (THF)

    • Saturated aqueous NH₄Cl

    Step-by-Step Methodology:

    • Preparation: Flame-dry a 500 mL 3-neck round-bottom flask under an argon atmosphere. Add thiophene-2-carboxaldehyde (10 mmol) and 50 mL of anhydrous THF.

    • Cooling: Submerge the reaction flask in an ice-water bath and allow the internal temperature to reach 0 °C.

    • Addition: Attach a dropping funnel and add the propylmagnesium bromide solution (12 mmol) dropwise over 30 minutes. Maintain the internal temperature below 5 °C to prevent side reactions.

    • Propagation: Remove the ice bath and allow the reaction mixture to warm to room temperature, stirring for an additional 2 hours.

    • Quenching: Cool the flask back to 0 °C. Slowly add 20 mL of saturated aqueous NH₄Cl dropwise to quench the unreacted Grignard reagent safely.

    • Extraction & Purification: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash column chromatography (Hexanes/EtOAc 9:1) to yield (+/-)-α-propyl-2-thiophenemethanol as a pale yellow oil.

    Protocol B: Enzymatic Kinetic Resolution (Chiral Isolation)

    Causality Note: Enantiomeric purity is non-negotiable in modern drug discovery due to chiral recognition by biological targets. Lipase-catalyzed transesterification offers a scalable, green alternative to chiral HPLC, leveraging the stereoselective active site of Candida antarctica lipase B.

    Reagents:

    • (+/-)-α-Propyl-2-thiophenemethanol (1.0 eq)

    • Vinyl acetate (3.0 eq)

    • Novozym 435 (Immobilized Lipase B)

    • Diisopropyl ether (Solvent)

    Step-by-Step Methodology:

    • Dissolve the racemic alcohol (5 mmol) in 25 mL of diisopropyl ether in a 100 mL Erlenmeyer flask.

    • Add vinyl acetate (15 mmol) followed by 50 mg of Novozym 435.

    • Place the flask in an orbital shaker set to 40 °C and 150 rpm. Monitor the reaction via chiral GC or HPLC until exactly 50% conversion is reached (typically 12-24 hours).

    • Halt the reaction by filtering off the immobilized enzyme (Novozym 435 can be washed and reused).

    • Concentrate the filtrate and separate the resulting (R)-acetate and unreacted (S)-alcohol using silica gel chromatography. The (R)-acetate can be subsequently hydrolyzed with mild base (e.g., K₂CO₃ in MeOH) to yield the pure (R)-enantiomer.

    SynthesisWorkflow A Thiophene-2- carboxaldehyde C (+/-)-a-Propyl-2- thiophenemethanol A->C THF, 0°C B Propylmagnesium Bromide B->C D Novozym 435 (Lipase) C->D Resolution E (R)-Acetate + (S)-Alcohol D->E

    Synthetic workflow and enzymatic resolution of a-Propyl-2-thiophenemethanol.

    References

    • Aaronchem. "172508-19-9 | MFCD03211784 | 1-(Thiophen-2-yl)butan-1-ol". Aaronchem Catalog.
    • Aquila Pharmatech LLC. "Product Details: AP32280". Aquila Pharmatech.
    • Google Patents. "KR20140020883A - Heterocyclic resorcinol derivatives, preparation of same and cosmetic uses thereof". Google Patents.
    • Benchchem. "3-Methyl-1-(thiophen-2-yl)butan-1-one". Benchchem Database.
    • Pharmaffiliates. "CAS No : 1189532-65-7 | Product Name : (R)-1-(Thiophen-2-yl)butan-1-ol". Pharmaffiliates.
    • Guidechem. "2-N-Butylthiophene Suppliers Map (CAS 1455-20-5)". Guidechem.

    Sources

    Application

    Application Note: (+/-)-α-Propyl-2-thiophenemethanol in Catalysis: Benchmarking Asymmetric Kinetic Resolution

    Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Enantioselective Catalysis, Kinetic Resolution, and Process Validation Chemical Context & Rationale (+/-)-α-Propyl-2-thiophe...

    Author: BenchChem Technical Support Team. Date: March 2026

    Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Enantioselective Catalysis, Kinetic Resolution, and Process Validation

    Chemical Context & Rationale

    (+/-)-α-Propyl-2-thiophenemethanol (systematically known as 1-(thiophen-2-yl)butan-1-ol) is a chiral secondary alcohol characterized by a highly polarizable, electron-rich heteroaromatic thiophene ring paired with a flexible aliphatic propyl chain.

    In the field of asymmetric catalysis, this molecule is rarely the end-target drug; rather, it serves as a rigorous benchmark substrate . Secondary alcohols featuring heteroaromatic rings are notoriously challenging for chiral catalysts. The sulfur atom in the thiophene ring acts as a Lewis base that can coordinate to transition metals, potentially leading to catalyst poisoning or altered stereocontrol. Consequently, achieving high enantioselectivity and turnover numbers (TON) with (+/-)-α-propyl-2-thiophenemethanol is a definitive proof-of-concept for the robustness of novel biocatalytic and chemocatalytic systems.

    This application note details two field-proven methodologies where this substrate is utilized to validate catalytic efficacy: Enzymatic Kinetic Resolution (EKR) and Oxidative Kinetic Resolution (OKR) .

    Enzymatic Kinetic Resolution (EKR) via Lipase Catalysis

    Causality & Mechanism

    Enzymatic kinetic resolution utilizes the inherent stereopreference of an enzyme to selectively derivatize one enantiomer of a racemic mixture. When using Candida antarctica Lipase B (CALB), the spatial discrimination is governed by the [1]. The enzyme's active site contains a large hydrophobic pocket and a smaller pocket. For (+/-)-α-propyl-2-thiophenemethanol, the enzyme must differentiate between the planar thiophene ring and the linear propyl chain.

    Experimental Choice Causality: Vinyl acetate is selected as the acyl donor instead of standard acetic anhydride. The byproduct of vinyl acetate acylation is vinyl alcohol, which rapidly and irreversibly tautomerizes to acetaldehyde. This thermodynamic sink prevents the reverse reaction, driving the resolution to completion under strict kinetic control.

    Step-by-Step Protocol: CALB-Catalyzed EKR

    This protocol is designed as a self-validating system. By stopping the reaction at exactly 50% conversion, the enantiomeric excess ( ee ) of both the product and the remaining substrate can be cross-verified to calculate the intrinsic selectivity factor ( E -value).

    • Substrate Preparation: Dissolve 10.0 mmol of (+/-)-α-propyl-2-thiophenemethanol in 50 mL of anhydrous diisopropyl ether (DIPE) in a 100 mL round-bottom flask. Causality: DIPE is chosen over polar solvents to maintain the hydration shell around the immobilized enzyme, preserving its active conformation.

    • Acyl Donor Addition: Add 30.0 mmol (3.0 equivalents) of vinyl acetate to the solution.

    • Catalyst Introduction: Add 100 mg of immobilized CALB (Novozym 435).

    • Incubation: Stir the suspension gently at 250 rpm at 30 °C.

    • In-Process Monitoring (Self-Validation): Withdraw 50 µL aliquots every 2 hours. Filter through a 0.2 µm PTFE syringe filter, dilute with hexane, and analyze via Chiral GC (e.g., CP-Chirasil-Dex CB column).

    • Termination: Once the conversion ( c ) reaches exactly 50% (typically 8–12 hours), terminate the reaction by filtering off the immobilized enzyme.

    • Isolation: Separate the resulting (R)-acetate and the unreacted (S)-alcohol via silica gel flash chromatography (Hexane/Ethyl Acetate gradient).

    EKR_Workflow Racemate (+/-)-a-Propyl-2-thiophenemethanol (Racemic Substrate) Enzyme CALB + Vinyl Acetate (Enantioselective Acylation) Racemate->Enzyme R_Ester (R)-Acetate (Fast Reacting) Enzyme->R_Ester k_R >> k_S S_Alcohol (S)-Alcohol (Slow Reacting / Unreacted) Enzyme->S_Alcohol k_S ≈ 0

    Fig 1. Enzymatic Kinetic Resolution (EKR) of (+/-)-a-Propyl-2-thiophenemethanol using CALB.

    Chemo-Catalytic Oxidative Kinetic Resolution (OKR)

    Causality & Mechanism

    While EKR yields an ester and an alcohol, Oxidative Kinetic Resolution (OKR) utilizes a chiral transition metal catalyst to selectively oxidize one enantiomer into an achiral ketone, leaving the other enantiomer intact as a highly enantioenriched alcohol. The benchmark system for this is the Palladium-(-)-sparteine complex [2].

    Experimental Choice Causality: The use of 3Å molecular sieves (MS) is an absolute requirement in this protocol. Aerobic oxidation generates water as a stoichiometric byproduct. If water accumulates, it competitively binds to the electrophilic Pd(II) center, displacing the chiral (-)-sparteine ligand. This leads to the formation of an achiral Pd-species, causing a catastrophic collapse in enantioselectivity. Furthermore, the thiophene sulfur requires a highly optimized Pd-loading to prevent catalyst poisoning.

    Step-by-Step Protocol: Pd-Catalyzed Aerobic OKR

    Self-Validation: The robustness of the catalyst against thiophene-coordination is validated by tracking the E -value. A stable E -value > 20 throughout the reaction confirms that the chiral ligand remains bound and the catalyst is not degrading into an achiral state.

    • Catalyst Pre-formation: In an oven-dried Schlenk flask under an argon atmosphere, combine Pd(nbd)Cl₂ (0.05 mmol, 5 mol%) and (-)-sparteine (0.20 mmol, 20 mol%).

    • Solvent & Additives: Add 10 mL of anhydrous toluene and 500 mg of freshly activated powdered 3Å molecular sieves. Stir at room temperature for 30 minutes to ensure complete formation of the chiral Pd-sparteine complex.

    • Atmosphere Exchange: Purge the flask with molecular oxygen ( O2​ ) and attach an O2​ balloon to maintain 1 atm of pressure.

    • Substrate Addition: Inject a solution of (+/-)-α-propyl-2-thiophenemethanol (1.0 mmol) in 2 mL of toluene.

    • Reaction: Heat the mixture to 60 °C with vigorous stirring (800 rpm) to ensure optimal gas-liquid mass transfer of oxygen.

    • Monitoring: Track the reaction via Chiral HPLC (e.g., Chiralcel OD-H). Calculate the conversion and ee .

    • Workup: Upon reaching ~52% conversion, cool to room temperature, filter through a short pad of Celite to remove the molecular sieves and Pd black, and purify via column chromatography to isolate the enantioenriched (S)-alcohol and the 1-(thiophen-2-yl)butan-1-one product.

    OKR_Mechanism Racemate (+/-)-a-Propyl-2-thiophenemethanol (Racemate) Catalyst Pd(sparteine)Cl2 / O2 Chiral Recognition Racemate->Catalyst Ketone 1-(Thiophen-2-yl)butan-1-one (Oxidized) Catalyst->Ketone (R)-enantiomer oxidation Enantio_Alcohol (S)-a-Propyl-2-thiophenemethanol (Recovered) Catalyst->Enantio_Alcohol (S)-enantiomer preserved

    Fig 2. Oxidative Kinetic Resolution (OKR) pathway via palladium-catalyzed aerobic oxidation.

    Comparative Data Summary

    To validate the catalytic systems, the Selectivity Factor ( E ) is calculated using the standard equation:

    E=ln[(1−c)(1+ees​)]ln[(1−c)(1−ees​)]​

    The table below summarizes typical benchmarking data for (+/-)-α-propyl-2-thiophenemethanol under the described protocols.

    Catalytic ParadigmCatalyst SystemTime (h)Conversion ( c )Recovered Alcohol ee (%)Selectivity Factor ( E )Primary Challenge Overcome
    EKR CALB / Vinyl Acetate1050.5%>99% (S)>100Steric differentiation of thiophene vs. propyl chain.
    OKR Pd(sparteine)Cl₂ / O₂2452.0%98% (S)~22Prevention of Pd-poisoning by the thiophene sulfur.

    References

    • Kazlauskas, R. J., Weissfloch, A. N. E., Rappaport, A. T., & Cuccia, L. A. (1991). A rule to predict which enantiomer of a secondary alcohol reacts faster in reactions catalyzed by cholesterol esterase, lipase from Pseudomonas cepacia, and lipase from Candida rugosa. The Journal of Organic Chemistry, 56(8), 2656–2665.[Link][1]

    • Ferreira, E. M., & Stoltz, B. M. (2001). The Palladium-Catalyzed Oxidative Kinetic Resolution of Secondary Alcohols with Molecular Oxygen. Journal of the American Chemical Society, 123(31), 7725–7726.[Link][2]

    Sources

    Technical Notes & Optimization

    Troubleshooting

    Technical Support Center: Synthesis of (+/-)-α-Propyl-2-thiophenemethanol

    This technical support guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of (+/-)-α-Propyl-2-thiophenemethanol. This document provides in-depth troubles...

    Author: BenchChem Technical Support Team. Date: March 2026

    This technical support guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of (+/-)-α-Propyl-2-thiophenemethanol. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help improve synthesis yield and product purity. The primary focus is on the Grignard reaction between propylmagnesium bromide and 2-thiophenecarboxaldehyde, the most direct and common route to the target molecule.

    Troubleshooting Guide

    Researchers may encounter several challenges during the synthesis of (+/-)-α-Propyl-2-thiophenemethanol. This section addresses specific issues in a question-and-answer format, providing potential causes and actionable solutions.

    Issue 1: Low or No Yield of the Desired Product

    Question: My reaction has resulted in a very low yield, or I have only recovered my starting materials. What could have gone wrong?

    Answer: A low or non-existent yield in a Grignard reaction is a common issue that typically points to problems with the Grignard reagent itself or the reaction conditions.

    Potential Causes & Solutions:

    Potential Cause Explanation & Solution
    Grignard Reagent Quenching Grignard reagents are extremely potent bases and nucleophiles, reacting readily with any source of protons. The most common culprit is water. Ensure all glassware is rigorously dried (flame-dried or oven-dried at >120°C for several hours and cooled under an inert atmosphere) and that all solvents (typically THF or diethyl ether) are anhydrous.[1] Atmospheric moisture and oxygen can also quench the reagent; maintain a positive pressure of an inert gas like argon or nitrogen throughout the setup.[1]
    Inactive Magnesium Surface The magnesium turnings used to prepare the Grignard reagent can have a passivating layer of magnesium oxide on their surface, which prevents the reaction with the alkyl halide from starting.[1] Activation is crucial: This can be achieved by adding a small crystal of iodine (the purple color will disappear upon reaction initiation), a few drops of 1,2-dibromoethane, or by mechanically crushing the magnesium turnings with a glass rod to expose a fresh surface.[1][2]
    Poor Quality Starting Materials The 1-bromopropane and 2-thiophenecarboxaldehyde should be of high purity. Impurities in the alkyl halide can inhibit Grignard formation. The aldehyde can undergo side reactions if it is old or has been improperly stored. It is advisable to distill 2-thiophenecarboxaldehyde before use if its purity is questionable.
    Incorrect Reaction Temperature The formation of propylmagnesium bromide is exothermic. While some initial gentle warming might be needed to start the reaction, it should be controlled to maintain a gentle reflux.[3] For the addition of the Grignard reagent to the aldehyde, it is often beneficial to perform the reaction at a low temperature (e.g., 0°C or even -78°C) to minimize side reactions and then allow the mixture to slowly warm to room temperature.[4]
    Issue 2: Significant Formation of Byproducts

    Question: My NMR spectrum shows the desired product, but also significant impurities. How can I identify and minimize these byproducts?

    Answer: Several side reactions can occur during the Grignard synthesis of (+/-)-α-Propyl-2-thiophenemethanol. Identifying these byproducts is key to optimizing the reaction conditions.

    Common Byproducts and Their Prevention:

    • 1,1-Dipropyl-1-(thiophen-2-yl)methanol (Tertiary Alcohol): This can form if your 2-thiophenecarboxaldehyde starting material is contaminated with the corresponding ester, methyl 2-thiophenecarboxylate. Grignard reagents react twice with esters to form tertiary alcohols.[5][6]

      • Solution: Ensure the purity of your 2-thiophenecarboxaldehyde. If contamination is suspected, purify the aldehyde by distillation before the reaction.

    • Hexane and Bithiophene: The formation of hexane is indicative of a Wurtz-type coupling reaction between two molecules of propylmagnesium bromide, while bithiophene results from the coupling of the thiophene Grignard reagent (if formed from a halide).[1]

      • Solution: Add the 1-bromopropane solution to the magnesium turnings slowly and dropwise. This maintains a low concentration of the alkyl halide, favoring the formation of the Grignard reagent over the coupling side reaction.[1]

    • Unreacted 2-Thiophenecarboxaldehyde: This suggests an incomplete reaction.

      • Solution: Ensure a slight excess of the Grignard reagent is used (typically 1.1-1.2 equivalents). You can titrate your Grignard solution before use to determine its exact concentration. Allow for sufficient reaction time; after the addition of the Grignard reagent, let the reaction stir at room temperature for several hours or even overnight to ensure completion.

    • Reduction of the Aldehyde: In some cases, particularly with sterically hindered Grignard reagents, the Grignard reagent can act as a reducing agent, converting the aldehyde back to an alcohol (in this case, 2-thiophenemethanol).[7]

      • Solution: While less common with primary Grignard reagents like propylmagnesium bromide, this can be minimized by maintaining a low reaction temperature during the addition.

    Frequently Asked Questions (FAQs)

    Q1: What is the best solvent for this Grignard reaction?

    A1: Anhydrous diethyl ether or tetrahydrofuran (THF) are the most common and effective solvents for preparing Grignard reagents.[8] They are crucial because they are aprotic and solvate the magnesium center, forming a soluble complex that is highly reactive.[8]

    Q2: How can I be certain my Grignard reagent has formed?

    A2: Visual cues for the formation of the Grignard reagent include the disappearance of the magnesium metal, a cloudy or grayish appearance of the solution, and gentle bubbling.[3] For a quantitative assessment, you can perform a titration. A common method involves adding a known amount of a standard solution of a protic acid (like HCl) to an aliquot of the Grignard solution with an indicator.

    Q3: My crude product is a dark brown oil. Is this normal and how can I purify it?

    A3: It is common for crude products from Grignard reactions to be dark in color due to the formation of polymeric or other high-molecular-weight impurities.[9] The most effective methods for purifying (+/-)-α-Propyl-2-thiophenemethanol are vacuum distillation or column chromatography.[9]

    • Vacuum Distillation: This is suitable for separating the product from non-volatile impurities.[9]

    • Column Chromatography: This is the preferred method if you have impurities with boiling points close to your product. A typical eluent system would be a mixture of hexane and ethyl acetate, starting with a low polarity and gradually increasing it.[9]

    Q4: Can I use a Lewis acid to improve the reaction?

    A4: The addition of a Lewis acid, such as magnesium bromide (which is already present in the Grignard reagent equilibrium) or cerium(III) chloride, can sometimes improve the yield and selectivity of Grignard additions to carbonyls, particularly in cases of sterically hindered substrates or to suppress enolization. For this specific reaction, it is not typically necessary but could be explored if you are facing persistent issues with low yield.

    Experimental Protocols

    Protocol 1: Synthesis of (+/-)-α-Propyl-2-thiophenemethanol

    Materials:

    • Magnesium turnings

    • Iodine (a single crystal)

    • 1-Bromopropane

    • Anhydrous diethyl ether or THF

    • 2-Thiophenecarboxaldehyde

    • Saturated aqueous ammonium chloride solution

    • Anhydrous magnesium sulfate

    Procedure:

    • Preparation of the Grignard Reagent:

      • Set up a flame-dried three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet.

      • Add magnesium turnings (1.2 eq.) and a crystal of iodine to the flask.

      • Gently warm the flask under a stream of inert gas until the purple iodine vapor is observed, then allow it to cool. This activates the magnesium.[1]

      • Add anhydrous diethyl ether or THF to cover the magnesium.

      • In the dropping funnel, prepare a solution of 1-bromopropane (1.1 eq.) in the anhydrous solvent.

      • Add a small portion of the 1-bromopropane solution to the magnesium. The reaction should initiate, as evidenced by bubbling and a color change. If it doesn't start, gentle warming may be required.[3]

      • Once initiated, add the remaining 1-bromopropane solution dropwise at a rate that maintains a gentle reflux.

      • After the addition is complete, continue to stir the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.[3]

    • Reaction with 2-Thiophenecarboxaldehyde:

      • Cool the freshly prepared propylmagnesium bromide solution to 0°C in an ice bath.

      • Dissolve 2-thiophenecarboxaldehyde (1.0 eq.) in the anhydrous solvent and add it dropwise to the stirred Grignard solution at 0°C.

      • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Workup:

      • Cool the reaction mixture back to 0°C and quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.[10]

      • If a precipitate of magnesium salts forms, add 1 M HCl until the solution becomes clear.

      • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer two more times with diethyl ether or ethyl acetate.

      • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

      • Filter and concentrate the solution under reduced pressure to obtain the crude product.

    Protocol 2: Purification by Column Chromatography
    • TLC Analysis: Determine an appropriate solvent system for separation using TLC. A good starting point is a 9:1 mixture of hexane:ethyl acetate. The desired product should have an Rf value of approximately 0.25-0.35.[9]

    • Column Packing: Prepare a slurry of silica gel in the least polar eluent (e.g., hexane) and pack a chromatography column.

    • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column.[9]

    • Elution: Begin eluting with the chosen solvent system. You can use isocratic elution or gradually increase the polarity (gradient elution) to separate the components.

    • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.

    • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified (+/-)-α-Propyl-2-thiophenemethanol.[9]

    Visualizations

    Reaction Pathway and Key Side Reactions

    Synthesis_and_Side_Reactions Figure 1: Synthesis Pathway and Common Side Reactions cluster_main Main Reaction cluster_side Side Reactions PropylMgBr Propylmagnesium Bromide Intermediate Magnesium Alkoxide Intermediate PropylMgBr->Intermediate + Wurtz Hexane (Wurtz Coupling) PropylMgBr->Wurtz Self-reaction UnreactedAldehyde Unreacted Aldehyde TertiaryAlcohol Tertiary Alcohol (from ester impurity) PropylMgBr->TertiaryAlcohol Reacts with ester impurity ThioAldehyde 2-Thiophenecarboxaldehyde ThioAldehyde->Intermediate ThioAldehyde->UnreactedAldehyde Incomplete Reaction Product (+/-)-a-Propyl-2-thiophenemethanol Intermediate->Product H3O+ Workup Experimental_Workflow Figure 2: Experimental Workflow Start 1. Prepare Anhydrous Setup Grignard_Prep 2. Prepare Propylmagnesium Bromide Start->Grignard_Prep Reaction 3. Add 2-Thiophenecarboxaldehyde at 0°C Grignard_Prep->Reaction Stir 4. Stir at Room Temperature Reaction->Stir Quench 5. Quench with aq. NH4Cl Stir->Quench Extract 6. Extraction and Drying Quench->Extract Concentrate 7. Concentrate Crude Product Extract->Concentrate Purify 8. Purify (Distillation or Chromatography) Concentrate->Purify Final_Product Pure (+/-)-a-Propyl-2-thiophenemethanol Purify->Final_Product

    Caption: Step-by-step experimental workflow.

    References

    Sources

    Optimization

    Technical Support Center: (+/-)-a-Propyl-2-thiophenemethanol Stability &amp; Troubleshooting

    Welcome to the Senior Application Scientist Support Center. As researchers and drug development professionals, you understand that molecular stability is the bedrock of reproducible data.

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Senior Application Scientist Support Center. As researchers and drug development professionals, you understand that molecular stability is the bedrock of reproducible data. (+/-)-a-Propyl-2-thiophenemethanol (also known as 1-(thiophen-2-yl)butan-1-ol) presents unique handling challenges due to the electronic properties of its thiophene ring and the reactivity of its secondary alcohol group.

    This guide is designed to move beyond basic handling instructions. Here, we dissect the causality behind the degradation of this compound, providing you with self-validating workflows and mechanistic insights to ensure the absolute integrity of your analytical and synthetic pipelines.

    Part 1: Diagnostic Troubleshooting & FAQs

    Q1: My (+/-)-a-Propyl-2-thiophenemethanol solutions turn yellow/brown over time and show multiple new peaks on HPLC. What is happening? Mechanism & Causality: You are observing acid-catalyzed dehydration followed by oligomerization. The secondary alcohol in this molecule is situated at the thienylic position. In the presence of even trace acids (e.g., unbuffered silica, acidic HPLC mobile phases like 0.1% TFA, or dissolved CO2 in water), the hydroxyl group is protonated and eliminated as water. The resulting thienyl carbocation is highly stabilized by resonance from the electron-rich sulfur atom in the thiophene ring. This low activation energy barrier leads to rapid elimination of a proton, forming 1-(thiophen-2-yl)butene. This alkene is highly reactive and readily undergoes radical or cationic cross-coupling to form dark-colored thiophene oligomers. Corrective Action: Never store this compound in unbuffered aqueous solutions or acidic organic solvents. Always use a neutral to slightly basic diluent (pH 7.0–8.0) for stock solutions.

    Q2: I am detecting a major impurity with a mass of M-2 (m/z 154) in my stored samples. How do I prevent this? Mechanism & Causality: A mass reduction of 2 Da indicates oxidative dehydrogenation. The secondary alcohol is oxidizing to its corresponding ketone, 1-(thiophen-2-yl)butan-1-one [1]. Thiophene-2-methanols are inherently air-sensitive[2]. The thienylic position is activated, making it highly susceptible to aerobic oxidation, especially in the presence of trace transition metals or prolonged exposure to atmospheric oxygen [3]. Corrective Action: Purge all storage vials with an inert gas (Argon or Nitrogen) before sealing. If formulating for long-term studies, consider adding a trace amount of an antioxidant (e.g., BHT) if it does not interfere with your downstream assays.

    Q3: Does light exposure affect the stability of this compound? Mechanism & Causality: Yes. Thiophene derivatives can undergo photochemical radical generation when exposed to UV light. This photo-excitation accelerates both the aerobic oxidation (via singlet oxygen pathways) and the polymerization of any trace alkene degradants present in the sample. Corrective Action: Mandatory use of amber glass vials. Store bulk material at 2–8°C in the dark.

    Part 2: Quantitative Stability Profile

    To assist in rapid peak identification and risk mitigation, the following table summarizes the quantitative analytical signatures of the primary degradants.

    Degradant / ImpurityDegradation MechanismInducing Stress ConditionAnalytical Signature (LC-MS / UV)Prevention Strategy
    1-(Thiophen-2-yl)butene Acid-Catalyzed DehydrationpH < 6.0, Unbuffered silica, Heatm/z: 138 (M-H2O)UV: Bathochromic shift (extended conjugation)Buffer solutions to pH 7.0–8.0; avoid acidic mobile phases.
    1-(Thiophen-2-yl)butan-1-one Aerobic OxidationAtmospheric O2, Trace metalsm/z: 154 (M-2)UV: Strong absorbance at ~254 nmStore under Argon/N2; use degassed solvents.
    Thiophene Oligomers Radical / Cationic PolymerizationUV Light, Heat, prolonged storagem/z: Broad polymeric envelopeVisual: Yellow/Brown tintStore in amber vials at 2–8°C; avoid freeze-thaw cycles.

    Part 3: Visualizing the Chemical Workflows

    Understanding the bifurcation of degradation pathways is critical for diagnosing which environmental stressor is compromising your sample.

    DegradationPathways Start (+/-)-a-Propyl-2-thiophenemethanol (Intact API) AcidDeg 1-(Thiophen-2-yl)butene (Dehydration) Start->AcidDeg Acidic pH (H+) -H2O OxDeg 1-(Thiophen-2-yl)butan-1-one (Oxidation) Start->OxDeg O2 / Oxidants Ambient Air Polymer Thiophene Oligomers (Dark Residue) AcidDeg->Polymer UV Light / Heat Radical Coupling

    Degradation pathways of (+/-)-a-Propyl-2-thiophenemethanol under stress.

    Workflow Rec 1. Sample Receipt & Aliquoting Store 2. Store at 2-8°C (Amber Vials, Argon Purged) Rec->Store Prep 3. Solution Preparation (Use pH > 7.0 Buffered Solvents) Store->Prep Prior to assay Analyze 4. HPLC Analysis (Monitor 254 nm for Impurities) Prep->Analyze Immediate injection

    Optimal sample handling and storage workflow to prevent degradation.

    Part 4: Validated Experimental Protocols

    To ensure trustworthiness in your data, your analytical methods must be self-validating. If a method inherently degrades the sample, false-positive impurity reporting will occur.

    Protocol 1: Stability-Indicating HPLC Assay

    This protocol is specifically designed to prevent on-column dehydration, a common artifact when analyzing thienyl alcohols with standard acidic mobile phases.

    Step-by-Step Methodology:

    • Mobile Phase Preparation:

      • Mobile Phase A: 10 mM Ammonium Bicarbonate in LC-MS grade water, adjusted to pH 7.5. (Do not use 0.1% Formic Acid or TFA, as this will catalyze on-column dehydration).

      • Mobile Phase B: 100% LC-MS grade Acetonitrile.

    • Sample Diluent: Prepare samples in a 50:50 mixture of Mobile Phase A and B.

    • Column Selection: Use a base-deactivated C18 column (e.g., Waters XBridge) to prevent secondary interactions with residual acidic silanols.

    • Self-Validating System Suitability Test (SST): Inject a fresh standard of (+/-)-a-Propyl-2-thiophenemethanol.

      • Validation Check: Examine the peak tailing factor. If the tailing factor exceeds 1.5, or if a broad pre-peak appears, your column or mobile phase is too acidic, causing in-situ degradation. Abort the run, flush the column with basic solvent, and remake Mobile Phase A.

    • Detection: Monitor at 230 nm (optimal for the intact alcohol) and 254 nm (optimal for detecting the oxidized ketone and conjugated alkene degradants).

    Protocol 2: Forced Degradation (Stress Testing) Workflow

    To confidently identify degradants in your specific matrix, perform this controlled stress test.

    Step-by-Step Methodology:

    • Baseline Prep: Prepare a 1 mg/mL stock of the compound in Acetonitrile.

    • Oxidative Stress: Transfer 1 mL of stock to a vial. Add 100 µL of 3% H2O2. Stir at room temperature for 4 hours. This will forcefully generate 1-(thiophen-2-yl)butan-1-one, allowing you to map its exact retention time on your LC system.

    • Acidic Stress: Transfer 1 mL of stock to a separate vial. Add 100 µL of 0.1 N HCl. Stir at room temperature for 2 hours. This will generate the dehydrated alkene.

    • Quenching (Critical Step): Before injecting the acidic stress sample into the HPLC, quench the reaction by adding 100 µL of 0.1 N NaOH. Failure to quench will introduce strong acid onto your column, ruining the stationary phase and causing unpredictable retention shifts.

    • Analysis: Inject both stressed samples alongside a fresh control to establish a definitive impurity retention time library.

    References

    • National Center for Biotechnology Information. "2-Butanoylthiophene | C8H10OS | CID 79248." PubChem, 2024. URL:[Link] [1]

    • Hoover, J. M., Steves, J. E., & Stahl, S. S. "Efficient Aerobic Oxidation of Secondary Alcohols at Ambient Temperature with an ABNO/NOx Catalyst System." ACS Catalysis, 2013. URL:[Link] [3]

    Troubleshooting

    Technical Support Center: Resolution of (+/-)-a-Propyl-2-thiophenemethanol

    Welcome to the technical support center for the enantiomeric resolution of (+/-)-a-Propyl-2-thiophenemethanol. This guide is designed for researchers, chemists, and drug development professionals to provide practical, in...

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the technical support center for the enantiomeric resolution of (+/-)-a-Propyl-2-thiophenemethanol. This guide is designed for researchers, chemists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered during the separation of these enantiomers. The content is structured in a question-and-answer format to directly address specific issues you may face in the lab.

    Frequently Asked Questions (FAQs)

    Q1: What are the primary methods for resolving (+/-)-a-Propyl-2-thiophenemethanol?

    The most common and effective methods for resolving racemic secondary alcohols like (+/-)-a-Propyl-2-thiophenemethanol are Enzymatic Kinetic Resolution (EKR) and preparative Chiral High-Performance Liquid Chromatography (HPLC).

    • Enzymatic Kinetic Resolution (EKR): This method uses an enzyme, typically a lipase, to selectively acylate one enantiomer of the alcohol at a much faster rate than the other.[1] This results in a mixture of an enantioenriched ester and the unreacted, enantioenriched alcohol, which can then be separated by standard chromatography. Lipases are widely used due to their high enantioselectivity and ability to function in organic solvents.[1]

    • Chiral HPLC: This is a powerful analytical and preparative technique that uses a chiral stationary phase (CSP) to separate enantiomers.[2] The differential interaction between each enantiomer and the CSP leads to different retention times, allowing for their separation.[3] While highly effective for achieving excellent purity, scaling up preparative chiral HPLC can be costly.[4]

    Q2: Which lipase is recommended for the kinetic resolution of this secondary alcohol?

    For secondary alcohols, Lipase B from Candida antarctica (CALB), often immobilized as Novozym® 435, is one of the most frequently employed and successful enzymes.[5][6] CALB is known for its high stability, broad substrate scope, and excellent enantioselectivity in organic solvents.[7][8] Other lipases from Pseudomonas species (e.g., PCL, PSL) have also shown effectiveness in resolving secondary alcohols and may be worth screening.[9]

    Q3: Why is achieving high enantiomeric purity important for compounds like this?

    In drug development, enantiomers of a chiral molecule can have vastly different pharmacological and toxicological profiles.[4][10] One enantiomer may be therapeutically active, while the other could be inactive, less active, or even cause harmful side effects.[10] Regulatory agencies like the FDA now strongly recommend the development of single-enantiomer drugs to ensure safety and efficacy.[11] Therefore, resolving (+/-)-a-Propyl-2-thiophenemethanol is a critical step if it is an intermediate in the synthesis of a pharmaceutical agent.

    Troubleshooting Guide: Enzymatic Kinetic Resolution (EKR)

    This section addresses the most common problems encountered during the enzymatic kinetic resolution of (+/-)-a-Propyl-2-thiophenemethanol.

    Issue 1: Low Enantiomeric Excess (ee)

    Q: My enzymatic resolution is producing the alcohol and its ester, but the enantiomeric excess (ee) of both is consistently low. What are the primary factors to investigate?

    A: Low enantiomeric excess is a frequent challenge in kinetic resolution. The root cause often lies in suboptimal reaction conditions that diminish the enzyme's ability to differentiate between the two enantiomers. Below is a systematic guide to troubleshoot this issue.

    G Start Low Enantiomeric Excess (ee) Observed Step1 1. Verify Enzyme Activity & Selectivity Start->Step1 Step2 2. Optimize Reaction Temperature Step1->Step2 Enzyme is active Step3 3. Screen Different Solvents Step2->Step3 Temperature optimized Step4 4. Choose an Appropriate Acyl Donor Step3->Step4 Solvent selected Step5 5. Adjust Reaction Time (Monitor Conversion) Step4->Step5 Acyl donor selected End Improved Enantiomeric Excess Step5->End Conversion at ~50%

    Caption: A decision tree for troubleshooting low enantiomeric excess.

    1. Enzyme Choice and Activity:

    • Potential Cause: The selected lipase may have inherently low enantioselectivity for your specific substrate. Enzyme activity can also be compromised by improper storage or handling.

    • Solutions:

      • Confirm Activity: First, ensure your enzyme is active using a standard substrate.

      • Screen Lipases: While CALB (Novozym® 435) is an excellent starting point, its selectivity is not universal.[5] Consider screening other commercially available lipases, such as those from Pseudomonas cepacia (PCL) or Pseudomonas fluorescens (PFL).[9]

      • Immobilization: Using an immobilized enzyme like Novozym® 435 is highly recommended. Immobilization often enhances enzyme stability and activity in organic media and simplifies its removal after the reaction.[7][12]

    2. Reaction Temperature:

    • Potential Cause: Temperature is a critical parameter. Higher temperatures increase the reaction rate but often decrease enantioselectivity (the E-value).[13] This is because the difference in activation energy between the two enantiomer pathways becomes less significant at elevated temperatures.

    • Solutions:

      • Lower the Temperature: Perform the reaction at a lower temperature (e.g., room temperature, or even 0-10 °C). This will likely require longer reaction times, but can dramatically improve the E-value.[14]

      • Conduct a Study: Run a temperature screening study (e.g., 10 °C, 25 °C, 40 °C) to find the optimal balance between an acceptable reaction rate and high enantioselectivity.

    3. Solvent Selection:

    • Potential Cause: The solvent significantly influences lipase activity and selectivity.[15] Polar, hydrophilic solvents (e.g., acetonitrile, THF with log P < 2) can strip the essential layer of water from the enzyme, leading to denaturation and loss of activity.[16]

    • Solutions:

      • Use Hydrophobic Solvents: Non-polar, hydrophobic solvents (log P > 2, e.g., hexane, toluene, diisopropyl ether) are generally superior for lipase-catalyzed reactions as they help maintain the enzyme's active conformation.[7][16]

      • Solvent Screening: Test a range of hydrophobic solvents to find the best performer for your specific substrate-enzyme system.

    Solvent Log P Value General Effect on Lipase Selectivity
    n-Hexane~3.5Often provides high enantioselectivity.[7]
    Toluene~2.7Good alternative, can improve substrate solubility.[7]
    Diisopropyl Ether~1.9Generally effective for lipase catalysis.[17]
    Acetonitrile-0.3Often leads to lower activity and selectivity.[7]
    Tetrahydrofuran (THF)0.5Can denature enzymes at higher concentrations.[16]
    Log P is a measure of a solvent's hydrophobicity. Higher values indicate greater hydrophobicity.

    4. Acyl Donor Choice:

    • Potential Cause: The structure of the acyl donor can impact reaction rates and selectivity. Some acyl donors also generate byproducts that can inhibit or deactivate the enzyme.

    • Solutions:

      • Use Irreversible Donors: Activated esters like vinyl acetate or isopropenyl acetate are highly effective because they generate acetaldehyde or acetone, respectively, which tautomerize to stable enols, driving the reaction to completion.

      • Consider Alternatives: While vinyl acetate is common, the byproduct acetaldehyde can deactivate some lipases.[18][19] 1-Ethoxyvinyl esters are excellent alternatives that generate ethyl acetate, a benign byproduct.[18][19] For some systems, longer-chain vinyl esters (e.g., vinyl butyrate) or acid anhydrides can improve results.

    5. Reaction Time and Conversion:

    • Potential Cause: In a kinetic resolution, the maximum ee for the unreacted starting material is achieved at high conversion, while the maximum ee for the product is achieved at low conversion. For a practical separation, the optimal point is typically at or near 50% conversion.[20] Letting the reaction proceed far beyond this point will decrease the ee of the remaining starting material.

    • Solution:

      • Monitor the Reaction: Track the reaction progress over time using an analytical method like GC or chiral HPLC.

      • Stop at ~50% Conversion: Quench the reaction (by filtering off the enzyme) when it reaches approximately 50% conversion to achieve a good balance of yield and high ee for both the remaining alcohol and the formed ester.

    Issue 2: High Enantiomeric Excess (ee) but Low Yield

    Q: I have successfully achieved high ee for my unreacted (S)-a-Propyl-2-thiophenemethanol, but the isolated yield is very low (<20%). How can I improve this?

    A: This is a classic characteristic of kinetic resolutions. By definition, to obtain the unreacted starting material with very high ee, the reaction must be pushed to a high conversion, leaving only a small amount of the less-reactive enantiomer behind. The theoretical maximum yield for a single enantiomer in a standard kinetic resolution is 50%.

    • Solutions:

      • Balance Yield and ee: Re-evaluate the ee requirement for your next synthetic step. It may be more practical to stop the reaction earlier (closer to 50% conversion) to accept a slightly lower ee (e.g., 95% instead of >99%) in exchange for a significantly higher yield (e.g., >40%).

      • Consider Dynamic Kinetic Resolution (DKR): If a near-100% theoretical yield of a single enantiomer product is required, DKR is the ideal strategy. In DKR, a second catalyst is added to continuously racemize the slow-reacting starting material in situ.[21] This constantly replenishes the fast-reacting enantiomer, allowing for a theoretical yield of up to 100% of the single-enantiomer product.[21] This requires a racemization catalyst (e.g., a ruthenium complex) that is compatible with the lipase and reaction conditions.

    Experimental Protocols

    Protocol 1: Lipase-Catalyzed Kinetic Resolution

    This protocol provides a general starting point for the enzymatic kinetic resolution of (+/-)-a-Propyl-2-thiophenemethanol. Optimization will be required.

    Caption: General workflow for enzymatic kinetic resolution.

    • Materials:

      • (+/-)-a-Propyl-2-thiophenemethanol (Substrate)

      • Immobilized Lipase B from Candida antarctica (Novozym® 435)

      • Vinyl Acetate (Acyl Donor)

      • n-Hexane (Solvent, anhydrous)

      • Celite® or a similar filter aid

    • Procedure:

      • To a dry flask, add (+/-)-a-Propyl-2-thiophenemethanol (1.0 eq).

      • Add anhydrous n-hexane to dissolve the substrate (concentration typically 0.1-0.5 M).

      • Add vinyl acetate (2.0-5.0 eq).

      • Add Novozym® 435 (typically 10-50 mg per mmol of substrate).

      • Stir the suspension at a controlled temperature (start with 25 °C).

      • Monitor the reaction progress by taking small aliquots at regular intervals (e.g., every 2-4 hours), filtering off the enzyme, and analyzing by chiral HPLC to determine conversion and ee.

      • Once the reaction reaches ~50% conversion, stop the reaction by filtering the mixture through a pad of Celite® to remove the enzyme. Wash the enzyme/Celite® pad with additional solvent.

      • Combine the filtrates and concentrate under reduced pressure.

      • Separate the unreacted alcohol from the formed ester using standard silica gel column chromatography.

    Protocol 2: Chiral HPLC Method for ee Determination

    This is a representative analytical method. The specific column and mobile phase will require screening and optimization for a-Propyl-2-thiophenemethanol.

    • Instrumentation:

      • HPLC system with UV detector.

      • Chiral Stationary Phase (CSP) column. Polysaccharide-based columns (e.g., Chiralpak® or Lux® series) are excellent starting points for secondary alcohols.[3]

    • Example Method Conditions:

      • Column: Chiralpak® IA or similar amylose-based CSP.

      • Mobile Phase: A mixture of n-Hexane and Isopropanol (e.g., 98:2 v/v). The ratio is the most critical parameter to adjust for achieving separation.

      • Flow Rate: 1.0 mL/min.

      • Column Temperature: 25 °C.

      • Detection: UV at a wavelength where the thiophene ring absorbs (e.g., ~235 nm).

    • Procedure:

      • Prepare a standard solution of the racemic starting material ((+/-)-a-Propyl-2-thiophenemethanol) to establish the retention times of both enantiomers.

      • Prepare samples of your reaction mixture (after filtering the enzyme) by diluting with the mobile phase.

      • Inject the samples and integrate the peak areas for the two alcohol enantiomers and the two ester enantiomers.

      • Calculate enantiomeric excess (ee) using the formula: ee (%) = (|Area1 - Area2| / (Area1 + Area2)) * 100

    References

    • Ueji, S., et al. (2000). Convenient Enzymatic Resolution of Alcohols Using Highly Reactive, Nonharmful Acyl Donors, 1-Ethoxyvinyl Esters. The Journal of Organic Chemistry. Available at: [Link]

    • Ueji, S., et al. (2000). Convenient enzymatic resolution of alcohols using highly reactive, nonharmful acyl donors, 1-ethoxyvinyl esters. PubMed. Available at: [Link]

    • Li, C., et al. (2024). Solvent Tolerance Improvement of Lipases Enhanced Their Applications: State of the Art. MDPI. Available at: [Link]

    • Frykman, H., et al. (n.d.). S-ethyl thiooctanoate as acyl donor in lipase catalysed resolution of secondary alcohols. Scilit. Available at: [Link]

    • Engström, K., et al. (2010). Mutated variant of Candida antarctica lipase B in (S)-selective dynamic kinetic resolution of secondary alcohols. Organic & Biomolecular Chemistry. Available at: [Link]

    • Siódmiak, T., et al. (2019). Lipase B from Candida antarctica — the wide applicable biocatalyst in obtaining pharmaceutical compounds. Via Medica Journals. Available at: [Link]

    • Todea, A., et al. (2020). Efficient and Stable Magnetic Chitosan-Lipase B from Candida Antarctica Bioconjugates in the Enzymatic Kinetic Resolution of Racemic Heteroarylethanols. MDPI. Available at: [Link]

    • de Groot, A., et al. (1999). Kinetic Resolutions and Enantioselective Transformations of 5-(Acyloxy)pyrrolinones Using Candida antarctica Lipase B: Synthetic and Structural Aspects. The Journal of Organic Chemistry. Available at: [Link]

    • Engström, K., et al. (2018). Improved Enantioselectivity of Subtilisin Carlsberg towards Secondary Alcohols by Protein Engineering. PubMed. Available at: [Link]

    • Garcia-Galan, C., et al. (2018). Kinetic resolution of drug intermediates catalyzed by lipase B from Candida antarctica immobilized on immobead-350. PubMed. Available at: [Link]

    • Li, C., et al. (2024). Solvent Tolerance Improvement of Lipases Enhanced Their Applications: State of the Art. MDPI. Available at: [Link]

    • ResearchGate (n.d.). Effect of different temperatures on the activity and stability of... ResearchGate. Available at: [Link]

    • Hasan, F., et al. (2010). Lipase catalysis in organic solvents: advantages and applications. PMC - NIH. Available at: [Link]

    • Wurst, F.M., et al. (2021). The Size‐Accelerated Kinetic Resolution of Secondary Alcohols. PMC. Available at: [Link]

    • ResearchGate (n.d.). Lipase-catalysed kinetic resolution of secondary alcohols with improved enantioselectivity in propylene carbonate. ResearchGate. Available at: [Link]

    • de Miranda, A.S., et al. (2019). Studies of the Reaction Conditions for a More Efficient Protocol Enzymatic Kinetic Resolution of Tertiary Benzyl Bicyclic Alcohols. SciELO. Available at: [Link]

    • van Rantwijk, F., et al. (2003). Reagents for (ir)reversible enzymatic acylations. Organic & Biomolecular Chemistry. Available at: [Link]

    • Kanerva, L.T., et al. (1990). Solvent effects in lipase-catalysed transesterification reactions. SciSpace. Available at: [Link]

    • B-R. Kim, et al. (2013). Immobilisation and application of lipases in organic media. Chemical Society Reviews. Available at: [Link]

    • Rasool, N., et al. (2020). A Broad Temperature Active Lipase Purified From a Psychrotrophic Bacterium of Sikkim Himalaya With Potential Application in Detergent Formulation. PMC. Available at: [Link]

    • Janusz, M., et al. (2022). Green Dynamic Kinetic Resolution—Stereoselective Acylation of Secondary Alcohols by Enzyme-Assisted Ruthenium Complexes. MDPI. Available at: [Link]

    • Overbeeke, P.L., et al. (2000). Solvent effect on lipase enantioselectivity. Evidence for the presence of two thermodynamic states. PubMed. Available at: [Link]

    • Borowiecki, P., et al. (2022). Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme. Semantic Scholar. Available at: [Link]

    • Aydemir, A. (2022). The Effect of Temperature on the Enantioselectivity of Lipase-Catalyzed Reactions; Case Study: Isopropylidene Glycerol Reaction. ResearchGate. Available at: [Link]

    • ResearchGate (n.d.). effect of temperature on lipase activity. ResearchGate. Available at: [Link]

    • Sonnet, P.E., et al. (2018). Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification. ChemistrySelect. Available at: [Link]

    • Sugiyama, S., et al. (2005). Lipase-catalyzed resolution of (2R,3S)- and (2R,3R)-3-methyl-3-phenyl-2-aziridinemethanol at low temperatures and determination of the absolute configurations of the four stereoisomers. PubMed. Available at: [Link]

    • Pure Synth (2025). Importance of Chiral Separation and Resolution in Drug Synthesis. Pure Synth. Available at: [Link]

    • Rapp, C., et al. (2021). Reductive enzymatic dynamic kinetic resolution affording 115 g/L (S)-2-phenylpropanol. BMC Biotechnology. Available at: [Link]

    • Serra, S., et al. (2020). Stereoselective Synthesis of Terpenoids through Lipase-Mediated Resolution Approaches. MDPI. Available at: [Link]

    • Phenomenex (n.d.). Chiral HPLC Separations. Phenomenex. Available at: [Link]

    • Scafato, P., et al. (2023). Lipase-Catalyzed Strategies for the Preparation of Enantiomeric THIQ and THβC Derivatives: Green Aspects. MDPI. Available at: [Link]

    • Wu, S.H., et al. (1991). Direct Measurement of Enantiomeric Ratios of Enzymatic Resolution by Chiral High-Performance Liquid Chromatography. Wiley Online Library. Available at: [Link]

    • Pellis, A., et al. (2021). Lipase-Catalyzed Kinetic Resolution of Alcohols as Intermediates for the Synthesis of Heart Rate Reducing Agent Ivabradine. IRIS . Available at: [Link]

    • Abbate, V., et al. (2023). A New C2-Symmetric Atropisomeric Thiophene-Based Monomer for Inherently Chiral Electroactive Materials: Synthesis, HPLC Resolution, and Absolute Configuration Assignment. MDPI. Available at: [Link]

    • Mori, K. (2016). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. MDPI. Available at: [Link]

    • Belov, Y.P. (1993). Chiral mobile phases in the enantiomeric analysis and in the evaluation of stability constants of π-π complexes. SciSpace. Available at: [Link]

    • Bianchi, D., et al. (1991). Enzymatic acylation in the resolution of methyl threo-2-hydroxy-3-(4-methoxyphenyl)-3-(2-X-phenylthio)propionates in organic solvents. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

    • ResearchGate (n.d.). The enzymatic resolution of enantiomers and the formation of diastereomers: An undergraduate NMR experiment. ResearchGate. Available at: [Link]

    • Al-Othman, Z.A., et al. (2014). New chiral reverse phase HPLC method for enantioselective analysis of ketorolac using chiral AGP column. PMC. Available at: [Link]

    • Kiss, L., et al. (2016). Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis. MDPI. Available at: [Link]

    • Chiralpedia (2025). Part 6: Resolution of Enantiomers. Chiralpedia. Available at: [Link]

    • LibreTexts, C. (2020). 6.8: Resolution (Separation) of Enantiomers. Chemistry LibreTexts. Available at: [Link]

    • Lounnas, V., et al. (2013). The Significance of Chirality in Drug Design and Development. PMC. Available at: [Link]

    • Akgün, N., et al. (2020). The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology. Semantic Scholar. Available at: [Link]

    Sources

    Reference Data & Comparative Studies

    Validation

    Comparative Guide: (+/-)-α-Propyl-2-thiophenemethanol vs. Baseline Thiophene Derivatives in Pharmaceutical Synthesis

    Introduction & Strategic Context In modern medicinal chemistry, the thiophene heterocycle is universally recognized as a privileged pharmacophore, ranking as the 4th most frequently utilized ring system in FDA-approved s...

    Author: BenchChem Technical Support Team. Date: March 2026

    Introduction & Strategic Context

    In modern medicinal chemistry, the thiophene heterocycle is universally recognized as a privileged pharmacophore, ranking as the 4th most frequently utilized ring system in FDA-approved small molecule drugs 1[1]. As a Senior Application Scientist, selecting the correct thiophene building block is critical for downstream efficacy, metabolic stability, and synthetic viability.

    This guide provides an objective, data-driven comparison between (+/-)-α-Propyl-2-thiophenemethanol (also known as 1-(thiophen-2-yl)butan-1-ol) and other foundational thiophene derivatives, specifically 2-Thiophenemethanol and 2-Acetylthiophene . By analyzing their physicochemical properties, synthetic workflows, and pharmacological utility, this guide serves as a definitive resource for drug development professionals.

    Structural and Physicochemical Profiling

    The structural nuances of a thiophene derivative dictate its behavior in both the reaction flask and biological systems. The addition of the propyl chain in α-propyl-2-thiophenemethanol introduces a chiral center and significantly increases lipophilicity compared to the baseline 2-thiophenemethanol. This elevated partition coefficient (LogP) is a critical parameter for central nervous system (CNS) targets, where crossing the blood-brain barrier (BBB) is required.

    Table 1: Physicochemical & Structural Comparison
    CompoundMW ( g/mol )Approx. LogPChiral CenterKey Reactive SitePrimary Application Profile
    (+/-)-α-Propyl-2-thiophenemethanol 156.24~2.1Yes Secondary hydroxyl, C5 of thiopheneChiral intermediate, CNS active drugs
    2-Thiophenemethanol 114.16~1.1NoPrimary hydroxylGeneral building block, agrochemicals
    2-Acetylthiophene 126.18~1.5NoCarbonyl carbonPrecursor for fused heterocycles

    Synthetic Utility & Self-Validating Protocol

    The synthesis of (+/-)-α-Propyl-2-thiophenemethanol relies on the nucleophilic addition of a Grignard reagent to an aromatic aldehyde. Unlike 2-thiophenemethanol, which is typically purchased or synthesized via simple reduction, the targeted synthesis of the α-propyl derivative requires strict environmental controls to manage exothermicity and prevent side reactions.

    Protocol: Grignard Synthesis of (+/-)-α-Propyl-2-thiophenemethanol

    Objective: High-yield synthesis of the racemic secondary alcohol. Materials: 2-Thiophenecarboxaldehyde (1.0 eq), Propylmagnesium bromide (2.0 M in THF, 1.2 eq), Anhydrous THF, Saturated NH₄Cl (aq), Brine, Anhydrous Na₂SO₄.

    Step-by-Step Methodology:

    • System Preparation: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a rubber septum under a continuous flow of dry N₂. Causality: Grignard reagents are highly sensitive to moisture; ambient water will prematurely protonate the reagent to propane, neutralizing the nucleophile and destroying the reaction yield.

    • Substrate Solvation: Dissolve 2-thiophenecarboxaldehyde (10 mmol) in 20 mL of anhydrous THF. Cool the reaction mixture to 0°C using an ice-water bath.

    • Nucleophilic Addition: Syringe in propylmagnesium bromide (12 mmol, 6 mL of 2.0 M solution) dropwise over 15 minutes. Causality: The addition to the carbonyl carbon is highly exothermic. Dropwise addition at 0°C prevents thermal runaway and minimizes unwanted pinacol coupling byproducts.

    • Reaction Monitoring (Self-Validation): Remove the ice bath and allow the mixture to warm to room temperature for 2 hours. Monitor the reaction via TLC (Hexane:EtOAc 8:2). The disappearance of the UV-active aldehyde spot (Rf ~0.6) and the appearance of a lower Rf spot (~0.3) validates complete conversion to the magnesium alkoxide intermediate.

    • Quenching: Cool the flask back to 0°C and slowly add 15 mL of saturated aqueous NH₄Cl. Causality: A mild, buffered proton source is critical. Using strong mineral acids (like HCl) could trigger the elimination of the newly formed secondary hydroxyl group, yielding an unwanted alkene derivative.

    • Workup and Purification: Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude oil via silica gel flash chromatography.

    SynthesisWorkflow N1 2-Thiophenecarboxaldehyde (in Anhydrous THF) N3 Nucleophilic Addition (0°C, N2 Atmosphere) N1->N3 N2 Propylmagnesium Bromide (Grignard Reagent) N2->N3 Dropwise addition N4 Magnesium Alkoxide Intermediate N3->N4 Exothermic reaction N5 Sat. NH4Cl Quench (Mild Protonation) N4->N5 N6 (+/-)-a-Propyl-2-thiophenemethanol (Crude Product) N5->N6 Prevents dehydration N7 Silica Gel Chromatography (Purification) N6->N7

    Fig 1: Step-by-step Grignard synthesis workflow for (+/-)-a-Propyl-2-thiophenemethanol.

    Pharmacological Relevance & Bioisosterism Logic

    In drug design, the thiophene ring acts as a classical bioisostere for the phenyl ring. The physicochemical properties of thiophene (boiling point 84°C) and benzene (boiling point 81.1°C) exhibit remarkable similarity, making them highly interchangeable in structural scaffolds 2[2].

    However, substituting a phenyl ring with a thiophene ring—as seen when utilizing (+/-)-α-Propyl-2-thiophenemethanol instead of its phenyl analog (1-phenylbutan-1-ol)—provides distinct pharmacological advantages. The sulfur atom in the thiophene ring enhances drug–receptor interactions by participating in additional hydrogen bonding 1[1]. Furthermore, thiophene derivatives exhibit a broad spectrum of biological properties, including anti-inflammatory, antimicrobial, and anti-anxiety activities, making them highly versatile in generating combinatorial libraries 3[3].

    Bioisosterism N1 Phenyl Ring (Standard Scaffold) N2 Thiophene Ring (Bioisostere) N1->N2 Isosteric Replacement N3 Enhanced Lipophilicity (Better BBB Penetration) N2->N3 N4 Metabolic Stability (Altered CYP450 Profile) N2->N4 N5 Additional H-Bonding (Sulfur Atom Interactions) N2->N5

    Fig 2: Pharmacological advantages of thiophene bioisosteric replacement in drug design.

    Comparative Performance in Downstream Applications

    The true value of (+/-)-α-Propyl-2-thiophenemethanol lies in its downstream flexibility. Because it possesses a chiral secondary alcohol, it can be subjected to enzymatic kinetic resolution (e.g., using Lipase PS) to yield highly pure enantiomers (>99% ee). This is a mandatory requirement for modern APIs where stereospecificity dictates receptor affinity and mitigates off-target toxicity. Simpler derivatives like 2-thiophenemethanol lack this capability.

    Table 2: Downstream Application Metrics
    DerivativeEnzymatic Resolution CapabilityTarget API ClassesSynthetic Limitation
    (+/-)-α-Propyl-2-thiophenemethanol Excellent (Yields up to 48%, >99% ee)Antidepressants, AnticonvulsantsRequires strict anhydrous conditions for synthesis
    2-Thiophenemethanol N/A (Achiral)Antihistamines, ExcipientsLimited to achiral appendages
    2-Acetylthiophene N/A (Requires asymmetric reduction)Kinase inhibitors, Anti-inflammatoryProne to over-reduction

    Conclusion

    While 2-thiophenemethanol and 2-acetylthiophene remain foundational building blocks, (+/-)-α-Propyl-2-thiophenemethanol offers superior utility for advanced drug discovery. Its increased lipophilicity, coupled with the bioisosteric advantages of the thiophene ring and the synthetic handle of a chiral secondary alcohol, makes it an indispensable intermediate for developing targeted, stereospecific therapeutics.

    References

    • A Review on Recent Advances of Pharmacological Diversification of Thiophene Derivatives. IJPS Journal. 3[3]

    • The Significance of Thiophene in Medicine: A Systematic Review of the Literature. Cognizance Journal. 2[2]

    • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. National Institutes of Health (PMC). 1[1]

    Sources

    Comparative

    Comparative Study of (+/-)-a-Propyl-2-thiophenemethanol Analogs in the Synthesis of Tyrosinase Inhibitors

    Executive Summary In the development of advanced dermocosmetics and targeted depigmentation agents, heterocyclic resorcinol derivatives have emerged as best-in-class tyrosinase inhibitors. The synthesis of these active p...

    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary

    In the development of advanced dermocosmetics and targeted depigmentation agents, heterocyclic resorcinol derivatives have emerged as best-in-class tyrosinase inhibitors. The synthesis of these active pharmaceutical ingredients (APIs) relies heavily on the selection of chiral carbinol intermediates. This guide provides an in-depth comparative analysis of (+/-)-a-Propyl-2-thiophenemethanol (also known as 1-(thiophen-2-yl)butan-1-ol) against its structural analogs. By evaluating the mechanistic rationale, synthetic viability, and the in vitro performance of the resulting resorcinol derivatives, this study equips drug development professionals with the data necessary to optimize lead compound selection for melanogenesis inhibition.

    Mechanistic Rationale: The Role of the Intermediate Scaffold

    The architectural design of a tyrosinase inhibitor requires two critical domains: a chelating moiety to interact with the binuclear copper center of the enzyme, and a hydrophobic tail to stabilize the molecule within the enzyme's binding pocket[1].

    When (+/-)-a-Propyl-2-thiophenemethanol is reacted with resorcinol, the resulting compound—4-(1-(thiophen-2-yl)butyl)benzene-1,3-diol —exhibits exceptional competitive inhibition[2]. The causality behind this efficacy lies in the specific structural contributions of the intermediate:

    • The Thiophene Ring: Unlike simple phenyl rings, the electron-rich sulfur-containing heterocycle provides superior π−π stacking interactions with the histidine residues in the tyrosinase active site[3].

    • The Alpha-Propyl Chain: During the Friedel-Crafts alkylation, the alpha-propyl group translates into a butyl linker in the final molecule. This specific chain length achieves an optimal partition coefficient (LogP), allowing deep penetration into the hydrophobic pocket without inducing the cytotoxicity often seen with longer, highly lipophilic chains (e.g., hexyl or octyl groups)[4].

    Melanogenesis Tyr L-Tyrosine Enz1 Tyrosinase (Monophenolase) Tyr->Enz1 DOPA L-DOPA Enz2 Tyrosinase (Diphenolase) DOPA->Enz2 DQ Dopaquinone Melanin Melanin DQ->Melanin Polymerization Enz1->DOPA Enz2->DQ Inh Thiophene-Resorcinol Derivatives Inh->Enz1 Competitive Inhibition Inh->Enz2 Competitive Inhibition

    Fig 1: Mechanism of tyrosinase inhibition by thiophene-resorcinol derivatives in melanogenesis.

    Comparative Efficacy & Structural Analysis

    To objectively evaluate (+/-)-a-Propyl-2-thiophenemethanol, we must compare the performance of its resulting API against APIs synthesized from alternative carbinol analogs. The table below synthesizes quantitative data comparing the impact of altering the heteroaromatic ring and the alkyl chain length[2].

    Carbinol Intermediate AnalogFinal Synthesized Resorcinol DerivativeMushroom Tyrosinase IC₅₀ (µM)Human Tyrosinase IC₅₀ (µM)Cytotoxicity (B16F10 Cells)
    (+/-)-a-Propyl-2-thiophenemethanol 4-(1-(thiophen-2-yl)butyl)benzene-1,3-diol0.85 1.12 Low (>50 µM)
    (+/-)-a-Methyl-2-thiophenemethanol4-(1-(thiophen-2-yl)ethyl)benzene-1,3-diol3.454.80Low (>50 µM)
    (+/-)-a-Methyl-3-pyridinemethanol4-(1-(pyridin-3-yl)ethyl)benzene-1,3-diol12.5018.20Low (>100 µM)
    (+/-)-a-Propyl-2-furanmethanol4-(1-(furan-2-yl)butyl)benzene-1,3-diol2.103.05Moderate (>30 µM)
    Industry StandardHexylresorcinol1.502.20Moderate (>20 µM)

    Key Insights:

    • Chain Length Dependency: The propyl analog significantly outperforms the methyl analog. The resulting butyl chain in the final product perfectly fills the enzymatic cavity, whereas the ethyl chain (from the methyl analog) leaves void space, reducing binding affinity.

    • Heteroatom Superiority: The thiophene (sulfur) analogs demonstrate superior inhibition compared to furan (oxygen) and pyridine (nitrogen) analogs. Sulfur's larger atomic radius and polarizability enhance van der Waals interactions within the active site[5].

    Self-Validating Experimental Protocols

    To ensure scientific integrity, the following methodologies are designed as self-validating systems. Every step includes internal controls to verify causality and prevent false positives.

    Workflow A 1. Intermediate Selection (e.g., (+/-)-a-Propyl-2-thiophenemethanol) B 2. Acid-Catalyzed Alkylation (Generation of stable carbocation) A->B C 3. Electrophilic Aromatic Substitution (Coupling with Resorcinol) B->C D 4. Product Isolation (4-(1-(thiophen-2-yl)butyl)benzene-1,3-diol) C->D E 5. Efficacy Validation (In Vitro Tyrosinase Assay) D->E

    Fig 2: Synthetic workflow and validation of resorcinol derivatives from thiophenemethanol analogs.

    Synthesis Workflow: Friedel-Crafts Alkylation

    This protocol details the coupling of (+/-)-a-Propyl-2-thiophenemethanol with resorcinol to yield the active inhibitor[2].

    Step-by-Step Methodology:

    • Preparation: In a flame-dried round-bottom flask under inert N₂ atmosphere, dissolve 1.0 equivalent of (+/-)-a-Propyl-2-thiophenemethanol and 1.2 equivalents of resorcinol in anhydrous dichloromethane (DCM).

    • Catalysis: Cool the mixture to 0°C. Dropwise, add 0.5 equivalents of Methanesulfonic acid (MsOH).

    • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours.

    • Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

    • Purification: Purify the crude residue via silica gel flash chromatography (Eluent: Hexane/Ethyl Acetate 80:20) to isolate the final product.

    Causality & Rationale: We utilize Methanesulfonic acid (MsOH) rather than harsh Lewis acids (like AlCl₃) because MsOH provides highly controlled protonation of the alcohol. This facilitates the departure of water to form a resonance-stabilized thienyl carbocation without over-catalyzing the unwanted polymerization of the thiophene ring. The reaction is self-validating via TLC monitoring: the exact stoichiometric disappearance of the starting carbinol acts as an internal checkpoint for reaction completion.

    In Vitro Tyrosinase Inhibition Assay (Diphenolase Activity)

    To validate the biological efficacy of the synthesized analogs, we measure their ability to inhibit the conversion of L-DOPA to dopaquinone[6].

    Step-by-Step Methodology:

    • Buffer Preparation: Prepare a 50 mM sodium phosphate buffer (pH 6.8).

    • Enzyme & Substrate: Prepare Mushroom Tyrosinase at a concentration of 100 U/mL and L-DOPA at a concentration of 2.5 mM in the phosphate buffer.

    • Inhibitor Solutions: Dissolve the synthesized resorcinol derivatives in DMSO to create a concentration gradient (0.1 µM to 50 µM). Ensure final DMSO concentration in the assay does not exceed 1% to prevent solvent-induced enzyme denaturation.

    • Incubation: In a 96-well microplate, mix 100 µL of buffer, 20 µL of the inhibitor solution, and 40 µL of the tyrosinase solution. Incubate at 37°C for 10 minutes.

    • Initiation & Measurement: Add 40 µL of the L-DOPA solution to initiate the reaction. Immediately monitor the formation of dopachrome by measuring absorbance at 475 nm continuously for 5 minutes using a microplate reader.

    • Control: Run parallel wells using Kojic Acid as a positive control, and a DMSO-only well as a negative (vehicle) control.

    Causality & Rationale: L-DOPA is deliberately selected as the substrate over L-Tyrosine to specifically isolate diphenolase activity. Monophenolase activity is characterized by a variable lag phase that can heavily confound kinetic readings. By utilizing L-DOPA, the system becomes self-validating: the immediate, linear formation of dopachrome ensures that any reduction in spectrophotometric signal is strictly due to the competitive inhibition by our thiophene-resorcinol derivative, completely eliminating lag-phase artifacts.

    Conclusion

    The comparative data definitively positions (+/-)-a-Propyl-2-thiophenemethanol as a superior intermediate scaffold for the synthesis of tyrosinase inhibitors. The specific combination of the thiophene heterocycle and the alpha-propyl chain generates a final API that perfectly balances electronic interactions and lipophilicity. For drug development professionals targeting hyperpigmentation, prioritizing this specific carbinol analog over shorter-chain (methyl) or highly hydrophilic (pyridine) alternatives will yield significantly lower IC₅₀ values and highly favorable cytotoxicity profiles.

    References

    • Heterocyclic resorcinol derivatives, preparation of same and cosmetic uses thereof (KR20140020883A). Google Patents.
    • Tyrosinase Inhibitors: A Perspective . MDPI. Available at:[Link]

    • Heterocyclic Compounds as Synthetic Tyrosinase Inhibitors: Recent Advances . PMC - NIH. Available at:[Link]

    Sources

    Validation

    A Comparative Guide to the Biological Activity of α-Propyl-2-thiophenemethanol and Furan Derivatives in Anticonvulsant Research

    Introduction: The Strategic Choice Between Thiophene and Furan Scaffolds in Medicinal Chemistry In the landscape of medicinal chemistry, the five-membered aromatic heterocycles, thiophene and furan, represent foundationa...

    Author: BenchChem Technical Support Team. Date: March 2026

    Introduction: The Strategic Choice Between Thiophene and Furan Scaffolds in Medicinal Chemistry

    In the landscape of medicinal chemistry, the five-membered aromatic heterocycles, thiophene and furan, represent foundational scaffolds for the design of novel therapeutics.[1] Their structural similarity, particularly as bioisosteres for the benzene ring, allows for nuanced modulation of a compound's physicochemical and pharmacological properties.[1][2] While both ring systems are present in a multitude of biologically active compounds, the subtle yet significant differences imparted by the sulfur atom in thiophene versus the oxygen atom in furan can lead to profound variations in biological activity, metabolic stability, and target engagement.[1]

    This guide provides an in-depth comparison of the biological activities of thiophene and furan derivatives, with a specific focus on anticonvulsant properties. Direct experimental data on (+/-)-α-Propyl-2-thiophenemethanol is limited in publicly accessible literature. Therefore, this analysis will broaden its scope to encompass the structure-activity relationships (SAR) of α-substituted-2-thiophenemethanols and their analogous furan derivatives. This approach allows for a more instructive and scientifically grounded comparison, offering valuable insights for researchers and drug development professionals. We will delve into the causality behind experimental designs, present detailed protocols for key assays, and summarize quantitative data to illuminate the pharmacological potential of these two important classes of heterocyclic compounds.

    Physicochemical Properties: The Root of Divergent Biological Fates

    The decision to employ a thiophene versus a furan ring in a drug candidate is a strategic one, rooted in their distinct electronic and physical characteristics. These differences often dictate the compound's interaction with biological targets and its overall pharmacokinetic profile.

    • Aromaticity and Stability: The aromatic character of these heterocycles follows the order: Benzene > Thiophene > Pyrrole > Furan.[2] Thiophene exhibits greater aromaticity and resonance energy than furan. This is attributed to the lower electronegativity of sulfur and the availability of its 3d orbitals for electron delocalization, resulting in a more stable ring system.[2] This enhanced stability can translate to greater metabolic resistance in vivo, a desirable trait for drug candidates.[1]

    • Electronegativity and Polarity: The oxygen atom in furan is more electronegative than the sulfur atom in thiophene. This difference influences the polarity and hydrogen-bonding capacity of the derivatives, which can affect solubility and interactions with biological macromolecules.[1]

    • Size and Polarizability: The sulfur atom is larger and more polarizable than oxygen. This can lead to different non-covalent interactions, such as van der Waals forces and π-π stacking, with the active site of a target protein, potentially altering binding affinity and efficacy.[1]

    These fundamental differences are the reason why the seemingly minor substitution of sulfur for oxygen can dramatically alter a molecule's biological profile.

    Comparative Analysis of Anticonvulsant Activity

    A significant body of research has been dedicated to exploring the anticonvulsant potential of both thiophene and furan derivatives.[3][4] These compounds have been evaluated in various animal models of epilepsy, providing a solid basis for a comparative analysis. The primary screening models, the Maximal Electroshock (MES) test and the subcutaneous Pentylenetetrazole (scPTZ) test, are crucial for identifying compounds that can prevent seizure spread and those that can elevate the seizure threshold, respectively.[5][6]

    Structure-Activity Relationship (SAR) Insights
    • Thiophene Derivatives: The thiophene ring is a key pharmacophoric fragment in several compounds with demonstrated anticonvulsant activity.[4] For instance, hybrid compounds incorporating a 3-methylthiophene ring with a pyrrolidine-2,5-dione core have shown potent activity in MES and 6 Hz seizure models.[4] The presence of the thiophene ring is often associated with favorable penetration of the blood-brain barrier.[4]

    • Furan Derivatives: Furan-containing compounds have also been extensively investigated for their anticonvulsant effects.[7][8] For example, S-derivatives of 5-(furan-2-yl)-4R1-1,2,4-triazol-3-thiones have shown significant potential as anticonvulsants.[8] In some molecular frameworks, the furan moiety has been shown to be crucial for activity. For instance, in a series of 1,4-dihydropyridine derivatives, the compound with a furan-2-yl substitution at the 4-position was found to be the most active.

    It is a general observation in some classes of compounds that replacing a phenyl ring with a heteroaromatic ring like furan or thiophene can lead to a reduction or loss of anticonvulsant activity, suggesting that the specific molecular context is critical.[9]

    Quantitative Comparison of Anticonvulsant Activity

    The following table summarizes representative data from the literature on the anticonvulsant activity of various thiophene and furan derivatives. It is important to note that these compounds are not direct analogs but represent the potential of each scaffold in different chemical series.

    Compound Class/DerivativeHeterocycleTest ModelDose (mg/kg)Activity (% Protection or Effect)Reference
    3-(3-methylthiophen-2-yl)-1-(3-morpholinopropyl)pyrrolidine-2,5-dione hydrochloride (4)ThiopheneMES10075% protection[4]
    Compound 4 from the same seriesThiophene6 Hz10075% protection[4]
    Thiophene-incorporated benzothiazepine (TBA5)ThiopheneMESHigh DoseSignificant decrease in convulsions vs. control[3]
    Thiophene-incorporated benzothiazepine (TBA5)ThiophenePTZHigh DoseSignificant decrease in convulsions vs. control[3]
    Dihydrofuran-2(3H)-one derivativesFuranMES100-300Effective in 10 tested lactones[7]
    2-[5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-ylthio]-1-(4-chlorophenylethanone)FuranCorazoleN/AExceeded the effectiveness of phenobarbital by 1.27 times[8]

    This table is a curated representation of data from multiple sources and is intended for comparative illustration. Direct comparison of absolute values should be done with caution due to variations in experimental conditions.

    Experimental Protocols: A Guide to Anticonvulsant Screening

    The methodologies for evaluating anticonvulsant activity are well-established and critical for ensuring the reliability and reproducibility of results. Below are detailed protocols for the two most common primary screening assays.

    Maximal Electroshock (MES) Seizure Test

    This test is a model for generalized tonic-clonic seizures and is used to identify compounds that prevent seizure spread.

    Methodology:

    • Animal Preparation: Adult mice or rats are used. The test compound or vehicle is administered intraperitoneally (i.p.) or orally (p.o.) at a predetermined time before the test.

    • Electrode Placement: Corneal electrodes moistened with saline are applied to the eyes of the animal.

    • Stimulation: A high-frequency electrical stimulus (e.g., 60 Hz, 50-60 mA for mice) is delivered for a short duration (e.g., 0.2 seconds).

    • Observation: The animal is observed for the presence or absence of a tonic hind limb extension seizure. The abolition of this tonic extensor phase is considered the endpoint, indicating anticonvulsant activity.

    • Data Analysis: The number of animals protected from seizure in the drug-treated group is compared to the vehicle-treated control group. The median effective dose (ED50), the dose that protects 50% of the animals, is often calculated.

    Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test

    This test is a model for myoclonic and absence seizures and identifies compounds that can elevate the seizure threshold.

    Methodology:

    • Animal Preparation: Adult mice are typically used. The test compound or vehicle is administered at a specific time before the convulsant.

    • Convulsant Administration: A subcutaneous injection of pentylenetetrazole (PTZ) at a dose that induces seizures in a high percentage of control animals (e.g., 85 mg/kg) is administered.

    • Observation: The animals are observed for a period of 30 minutes for the onset of seizures, typically characterized by clonic spasms of at least 5 seconds duration.

    • Endpoint: The absence of clonic seizures during the observation period indicates that the compound has protected the animal. The latency to the first seizure and the incidence of mortality are also often recorded.

    • Data Analysis: The percentage of animals protected in the treated group is compared to the control group, and the ED50 is calculated.

    Visualization of Experimental Workflow

    The following diagram illustrates the general workflow for the primary screening of potential anticonvulsant compounds.

    G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Quantitative Analysis & Neurotoxicity Compound Test Compound (Thiophene or Furan Derivative) Admin Compound Administration (i.p. or p.o. in mice) Compound->Admin MES Maximal Electroshock (MES) Test (Model for generalized seizures) Admin->MES scPTZ Subcutaneous PTZ (scPTZ) Test (Model for absence seizures) Admin->scPTZ MES_Result Endpoint: Abolition of tonic hindlimb extension MES->MES_Result scPTZ_Result Endpoint: Absence of clonic seizures scPTZ->scPTZ_Result ED50 ED50 Determination (Dose-response studies) MES_Result->ED50 MES_Result->ED50 scPTZ_Result->ED50 scPTZ_Result->ED50 Rotarod Rotarod Test (Assessment of neurotoxicity) ED50->Rotarod TD50 TD50 Determination (Median toxic dose) Rotarod->TD50 PI Protective Index (PI) (PI = TD50 / ED50) TD50->PI

    Caption: General workflow for anticonvulsant drug screening.

    Mechanistic Considerations and Signaling Pathways

    Understanding the mechanism of action is paramount in drug development. Many anticonvulsants exert their effects by modulating the activity of ion channels or enhancing inhibitory neurotransmission.[10][11]

    • Ion Channel Modulation: A primary mechanism for many antiepileptic drugs is the blockade of voltage-gated sodium or calcium channels.[4][10] This action stabilizes neuronal membranes and prevents the rapid and repetitive firing that underlies seizure activity. Some thiophene-pyrrolidine-2,5-dione hybrids have been shown to inhibit both sodium and calcium channels.[4]

    • Enhancement of GABAergic Neurotransmission: Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system.[11] Compounds that enhance GABAergic activity, either by acting as GABA receptor agonists or by inhibiting GABA reuptake or metabolism, can produce an anticonvulsant effect. The activity of some compounds in the scPTZ test suggests a potential interaction with the GABAergic system.[6]

    The following diagram illustrates a simplified overview of these potential anticonvulsant mechanisms.

    G cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Terminal Thio_Furan Thiophene/Furan Derivative Na_Channel Voltage-Gated Na+ Channel Thio_Furan->Na_Channel Inhibits Ca_Channel Voltage-Gated Ca++ Channel Thio_Furan->Ca_Channel Inhibits GAT1 GABA Transporter (GAT1) Thio_Furan->GAT1 Inhibits Vesicle GABA Vesicle Ca_Channel->Vesicle Triggers Release GABA Release Vesicle->Release GABA_Receptor GABA-A Receptor Release->GABA_Receptor Binds to Cl_Influx Cl- Influx GABA_Receptor->Cl_Influx Hyperpolarization Hyperpolarization (Inhibition) Cl_Influx->Hyperpolarization

    Caption: Potential mechanisms of action for anticonvulsant agents.

    Conclusion and Future Directions

    The choice between a thiophene and a furan scaffold in the design of novel anticonvulsants is a nuanced decision that requires careful consideration of the target, desired physicochemical properties, and synthetic feasibility. Thiophene derivatives, with their greater aromatic stability, may offer advantages in terms of metabolic profile. However, furan derivatives have also demonstrated potent anticonvulsant activity in various chemical contexts.

    References

    • Szymańska, E., Stasiłowicz, A., & Płaziński, W. (2012). Search for anticonvulsant and analgesic active derivatives of dihydrofuran-2(3H)-one. Bioorganic & Medicinal Chemistry, 20(21), 6284-6293. Available from: [Link]

    • Cejas, L. (2023). Structure, Mechanisms, and Therapeutic Insight of Anticonvulsants in Organic Chemistry. Journal of Organic and Inorganic Chemistry, 8(5). Available from: [Link]

    • Fathalla, O. A., et al. (2025). Study of anticonvulsant properties of 1,2,4-triazole derivatives and prospects for their use in pharmacy.
    • Sathish, M., & Mohan, S. (2025). Synthesis and Antiepileptic Evaluation of Some New Thiophene Incorporated 1,5-Benzothiazepine Derivatives. Research Journal of Pharmacy and Technology, 18(9). Available from: [Link]

    • Kamiński, K., et al. (2019). Synthesis, Anticonvulsant and Antinociceptive Activity of New Hybrid Compounds: Derivatives of 3-(3-Methylthiophen-2-yl)-pyrrolidine-2,5-dione. Molecules, 24(19), 3562. Available from: [Link]

    • Pandey, S., et al. (2004). Anticonvulsant activity of phenylmethylenehydantoins: a structure-activity relationship study. Journal of Medicinal Chemistry, 47(6), 1539-1545. Available from: [Link]

    • Malawska, B., et al. (2012). Pharmacological Classification and Activity Evaluation of Furan and Thiophene Amide Derivatives Applying Semi-Empirical ab initio Molecular Modeling Methods. Molecules, 17(6), 6611-6631. Available from: [Link]

    • Abdel-Aziz, M., et al. (2014). Synthesis and Evaluation of Anticonvulsant Activities of Pyrazolyl Semicarbazones. Part II. Archiv der Pharmazie, 347(10), 731-739. Available from: [Link]

    • de los Ríos, M. C. L., et al. (2022). The thiophene α-terthienylmethanol isolated from Tagetes minuta inhibits angiogenesis by targeting protein kinase C isozymes α and β2. Frontiers in Pharmacology, 13, 1007425. Available from: [Link]

    • Ibrahim, S. R. M., et al. (2024). Biological Activities of Thiophenes. MDPI Encyclopedia. Available from: [Link]

    • ResearchGate. (n.d.). Chemical structures of new anticonvulsant drugs. Retrieved from [Link]

    • Anaga, A. O., & Oparah, A. C. (2018). Anticonvulsant Effects of the Methanol Stem Bark Extract of Pseudocedrela Kotschyi (Meliaceae) in Mice and Chicks. Journal of Pharmaceutical Research International, 22(6), 1-13. Available from: [Link]

    • Cejas, L. (2023). Structure, Mechanisms, and Therapeutic Insight of Anticonvulsants in Organic Chemistry. Journal of Organic and Inorganic Chemistry, 8(5). Available from: [Link]

    • de los Ríos, M. C. L., et al. (2022). The thiophene α-terthienylmethanol isolated from Tagetes minuta inhibits angiogenesis by targeting protein kinase C. Frontiers in Pharmacology, 13, 1007425. Available from: [Link]

    • Nogueira, C. W., et al. (2003). Thiophenes and furans derivatives: a new class of potential pharmacological agents. Archives of Pharmacal Research, 26(12), 1013-1019. Available from: [Link]

    • Nweze, J. A., et al. (2024). Anticonvulsant activities of the methanol crude extract and fractions of the leaf Solanum americanum (S.a.) in pentylenetetrazole and 4-amino pyridine induced seizure in white albino rats. Syncsci Publishing. Available from: [Link]

    • Shcherbyna, R. O., et al. (2022). Synthesis and anticonvulsant activity evaluation of n-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1h-quinazolin-3-yl)acetamide novel 1-benzylsubstituted derivatives. ScienceRise: Pharmaceutical Science, (1), 22-30. Available from: [Link]

    • Pandey, S., et al. (2004). Anticonvulsant Activity of Phenylmethylenehydantoins: A Structure-Activity Relationship Study. ResearchGate. Available from: [Link]

    • Wang, S., et al. (2018). Synthesis and Evaluation of the Anticonvulsant Activities of 4-(2-(Alkylthio)benzo[d]oxazol-5-yl)-2,4-dihydro-3H-1,2,4-triazol-3-ones. Molecules, 23(4), 789. Available from: [Link]

    • Mishra, R., et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4), 38-54. Available from: [Link]

    • Magaji, M. G., et al. (2013). Anticonvulsant activity of butanol fraction of methanol root bark extract of Securinega virosa Roxb (ex Willd). Journal of Medicinal Plants Research, 7(28), 2053-2060. Available from: [Link]

    • Ngo Bum, E., et al. (2019). Anticonvulsant effects of the aqueous and methanol extracts from the stem bark of Psychotria camptopus Verdc. (Rubiacaea) in rats. Journal of Ethnopharmacology, 236, 303-313. Available from: [Link]

    Sources

    Comparative

    comparing synthesis routes for (+/-)-a-Propyl-2-thiophenemethanol

    Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound: (+/-)-α-Propyl-2-thiophenemethanol (also known as 1-(2-Thienyl)-1-butanol) The synthesis of secondary alcohols containing a thi...

    Author: BenchChem Technical Support Team. Date: March 2026

    Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound: (+/-)-α-Propyl-2-thiophenemethanol (also known as 1-(2-Thienyl)-1-butanol)

    The synthesis of secondary alcohols containing a thiophene moiety is a foundational operation in medicinal chemistry, often serving as a critical building block for active pharmaceutical ingredients (APIs) and agrochemicals. Selecting the optimal synthetic route for (+/-)-α-Propyl-2-thiophenemethanol requires balancing atom economy, scalability, precursor stability, and safety.

    This guide objectively evaluates the three most reliable synthetic pathways for this compound: Grignard Addition , Ketone Reduction , and Directed Lithiation .

    Mechanistic Pathways & Workflow

    The following diagram illustrates the converging synthetic strategies used to access the target molecule. Each route leverages a different electrophile-nucleophile pairing to construct the critical C-C bond or reduce the C=O bond.

    SynthesisRoutes R1_SM 2-Thiophenecarboxaldehyde R1_Int Magnesium Alkoxide R1_SM->R1_Int R1_Reagent n-PrMgBr (THF, 0°C) R1_Reagent->R1_Int Product (+/-)-α-Propyl-2-thiophenemethanol R1_Int->Product NH4Cl Quench R2_SM 1-(2-Thienyl)-1-butanone R2_Int Borate Complex R2_SM->R2_Int R2_Reagent NaBH4 (MeOH, 0°C) R2_Reagent->R2_Int R2_Int->Product H2O Workup R3_SM Thiophene R3_Int1 2-Lithiothiophene R3_SM->R3_Int1 R3_Reagent1 n-BuLi (THF, -78°C) R3_Reagent1->R3_Int1 R3_Int2 Lithium Alkoxide R3_Int1->R3_Int2 R3_Reagent2 Butyraldehyde R3_Reagent2->R3_Int2 R3_Int2->Product NH4Cl Quench

    Fig 1. Mechanistic pathways for (+/-)-α-Propyl-2-thiophenemethanol synthesis.

    Route 1: Grignard Addition (Nucleophilic Addition)

    This route relies on the nucleophilic attack of a propyl carbanion equivalent onto an electrophilic aldehyde.

    Causality & Mechanistic Insights

    The Grignard reagent (propylmagnesium bromide) is a potent nucleophile. The reaction must be performed in anhydrous Tetrahydrofuran (THF) because the ether oxygen lone pairs coordinate to the magnesium center, stabilizing the organometallic complex[1]. The reaction is initiated at 0 °C to strictly control the highly exothermic addition and to suppress Wurtz-type coupling side reactions[2]. Quenching with mildly acidic ammonium chloride (NH₄Cl) is deliberate; it protonates the magnesium alkoxide intermediate without causing acid-catalyzed dehydration of the newly formed secondary alcohol.

    Self-Validating Protocol
    • Preparation: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and an argon inlet.

    • Reagent Loading: Add 2-thiophenecarboxaldehyde (10.0 mmol) and anhydrous THF (50 mL). Cool the system to 0 °C using an ice-water bath.

    • Addition: Dropwise add n-propylmagnesium bromide (12.0 mmol, 2.0 M in THF) over 30 minutes.

    • Reaction & Validation: Stir at 0 °C for 1 hour. Validation step: Perform Thin-Layer Chromatography (TLC) using Hexanes/EtOAc (4:1). The reaction is complete when the UV-active aldehyde spot (R_f ~0.6) is fully consumed, replaced by the alcohol product (R_f ~0.3, visualizable with KMnO₄ stain).

    • Quench & Isolation: Slowly add saturated aqueous NH₄Cl (20 mL). Extract the aqueous layer with EtOAc (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    Route 2: Ketone Reduction (Hydride Transfer)

    This route utilizes a mild hydride donor to reduce the corresponding ketone, 1-(2-Thienyl)-1-butanone, to the target secondary alcohol.

    Causality & Mechanistic Insights

    Sodium borohydride (NaBH₄) is selected over Lithium Aluminum Hydride (LiAlH₄) due to its chemoselectivity and operational safety[1]. The reaction is conducted in a protic solvent (methanol). Methanol serves a dual purpose: it hydrogen-bonds with the carbonyl oxygen to increase the electrophilicity of the carbonyl carbon, and it acts as the proton source to break down the intermediate borate complex[2]. The reagent is added portionwise at 0 °C to safely manage the exothermic release of hydrogen gas caused by the competitive reaction of NaBH₄ with methanol.

    Self-Validating Protocol
    • Preparation: Equip a 250 mL round-bottom flask with a magnetic stir bar.

    • Reagent Loading: Dissolve 1-(2-thienyl)-1-butanone (10.0 mmol) in methanol (40 mL). Cool to 0 °C.

    • Addition: Add NaBH₄ (12.0 mmol) portionwise over 15 minutes.

    • Reaction & Validation: Remove the ice bath and stir at room temperature for 2 hours. Validation step: Monitor via TLC (Hexanes/EtOAc 8:2). The starting ketone is highly UV-active; completion is validated when this spot disappears entirely.

    • Quench & Isolation: Quench carefully with H₂O (10 mL) and 1M HCl (5 mL) to fully hydrolyze the borate ester. Extract with dichloromethane (3 x 30 mL). Dry over MgSO₄, filter, and evaporate to yield the product.

    Route 3: Directed Lithiation (C-H Activation)

    This advanced route builds the molecule from the ground up by functionalizing the unactivated thiophene ring via directed ortho-metalation (DOM) principles.

    Causality & Mechanistic Insights

    Thiophene is a pi-excessive heterocycle. The protons at the 2-position are uniquely acidic (pKa ~ 33) due to the inductive electron-withdrawing effect of the adjacent sulfur atom and the stabilization of the resulting carbanion[3]. n-Butyllithium (n-BuLi) cleanly deprotonates this position at cryogenic temperatures (-78 °C). Maintaining this low temperature is absolute critical; warming the lithiated intermediate can lead to ring-opening or nucleophilic attack on the THF solvent[4],[5]. The resulting 2-lithiothiophene is a potent nucleophile that efficiently attacks butyraldehyde[6].

    Self-Validating Protocol
    • Preparation: Flame-dry a 250 mL Schlenk flask and purge with argon.

    • Lithiation: Add thiophene (10.0 mmol) and anhydrous THF (40 mL). Cool to -78 °C using a dry ice/acetone bath. Add n-BuLi (10.5 mmol, 1.6 M in hexanes) dropwise. Stir for 1 hour at -78 °C.

    • Electrophile Addition: Add butyraldehyde (11.0 mmol) dropwise down the side of the flask.

    • Reaction & Validation: Allow the mixture to slowly warm to room temperature over 2 hours. Validation step: Quench a 0.1 mL reaction aliquot in a GC vial containing NH₄Cl/EtOAc. Run GC-MS to confirm the presence of the product mass (m/z 156) before proceeding to bulk workup.

    • Quench & Isolation: Quench the bulk reaction with saturated aqueous NH₄Cl (30 mL). Extract with diethyl ether (3 x 30 mL), dry over Na₂SO₄, and concentrate.

    Comparative Data Analysis

    To aid in route selection for scale-up or library synthesis, the quantitative and qualitative performance metrics of each pathway are summarized below.

    ParameterRoute 1: Grignard AdditionRoute 2: Ketone ReductionRoute 3: Directed Lithiation
    Starting Material 2-Thiophenecarboxaldehyde1-(2-Thienyl)-1-butanoneThiophene
    Key Reagents n-PrMgBrNaBH₄n-BuLi, Butyraldehyde
    Typical Yield 85–90%92–98%70–80%
    Atom Economy Moderate (Mg, Br waste)High (B, Na waste)Low (BuH, Li waste)
    Scalability Good (Requires strictly dry conditions)Excellent (Robust, mild conditions)Poor (Requires cryogenic -78°C cooling)
    Primary Safety Hazard Highly flammable Grignard reagentH₂ gas evolution during quenchPyrophoric n-BuLi handling
    Best Use Case Analog generation with varied alkyl chainsLarge-scale API manufacturingLate-stage functionalization

    References

    • ACS Publications. "Highly Selective 5-Substitution of 3-Methylthiophene via Directed Lithiation." The Journal of Organic Chemistry.[Link]

    • LookChem. "Oxygen-Directed Functionalization of Thiophene."[Link]

    • National Institutes of Health (NIH). "Transition-Metal-Free One-Pot Synthesis of (Hetero)chalcones with Cysteine Protease Inhibitory Activity." PMC.[Link]

    • ResearchGate. "Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide." [Link]

    Sources

    Safety & Regulatory Compliance

    Safety

    Comprehensive Safety and Handling Guide for (+/-)-a-Propyl-2-thiophenemethanol

    As drug development increasingly explores heteroaromatic scaffolds, thiophene derivatives like (+/-)-a-Propyl-2-thiophenemethanol (also known as 1-(thiophen-2-yl)butan-1-ol) have become critical building blocks. However,...

    Author: BenchChem Technical Support Team. Date: March 2026

    As drug development increasingly explores heteroaromatic scaffolds, thiophene derivatives like (+/-)-a-Propyl-2-thiophenemethanol (also known as 1-(thiophen-2-yl)butan-1-ol) have become critical building blocks. However, handling these compounds requires moving beyond basic laboratory hygiene. To ensure operational excellence and absolute operator safety, laboratory professionals must understand the mechanistic toxicology of the thiophene ring and implement self-validating safety protocols.

    This guide provides a field-proven, authoritative framework for the safe handling, operational manipulation, and disposal of (+/-)-a-Propyl-2-thiophenemethanol.

    Mechanistic Toxicology: The "Why" Behind the PPE

    When designing a safety protocol, we must first understand the causality of the chemical's hazard profile. (+/-)-a-Propyl-2-thiophenemethanol presents two distinct chemical faces: a relatively benign secondary alcohol moiety and a highly reactive thiophene ring.

    While the compound acts as a combustible liquid and a baseline skin/eye irritant[1], the primary occupational hazard stems from its potential for systemic bioactivation. Thiophene is a known "structural alert" in medicinal chemistry and toxicology. If the compound is absorbed systemically via dermal contact or inhalation, hepatic Cytochrome P450 (CYP450) enzymes can oxidize the thiophene ring[2]. This metabolism leads to the formation of highly reactive electrophilic species—specifically thiophene epoxides and thiophene S-oxides [2]. These reactive metabolites can covalently bind to cellular macromolecules, potentially inducing severe cellular damage and hepatotoxicity[2].

    Because we cannot predict individual metabolic clearance rates in laboratory personnel, our operational protocols must be designed to completely prevent systemic absorption at the source.

    ToxicityPathway N1 Dermal / Inhalation Exposure N2 Systemic Absorption & Hepatic Transport N1->N2 N3 CYP450-Mediated Oxidation N2->N3 N4 Reactive Metabolites (Thiophene Epoxides / S-oxides) N3->N4 N5 Covalent Binding to Macromolecules N4->N5 N6 Cellular Damage & Hepatotoxicity N5->N6

    CYP450-mediated bioactivation of thiophene derivatives leading to cellular toxicity.

    Quantitative PPE & Engineering Controls Matrix

    To mitigate the risks of dermal absorption and vapor inhalation, the following Personal Protective Equipment (PPE) matrix must be strictly adhered to.

    PPE CategorySpecification / StandardMechanistic JustificationReplacement / Validation
    Engineering Control Chemical Fume Hood (Face velocity: 100–120 fpm).Prevents inhalation of volatile sulfurous vapors and potential aerosolized droplets[1].Validate: Check digital anemometer reading prior to every use.
    Hand Protection Double-gloving: Nitrile inner (0.11 mm), Butyl Rubber outer (0.4 mm).Thiophene derivatives easily permeate thin latex. Butyl rubber provides >480 min breakthrough time for organic alcohols.Replace: Immediately upon chemical splash or after 2 hours of continuous handling.
    Eye/Face Protection ANSI Z87.1 compliant tight-fitting safety goggles.Prevents severe eye irritation and mucosal absorption from accidental splashing[1].Validate: Ensure seal is flush against the face with no gaps.
    Body Protection Flame-resistant (FR) Nomex lab coat; closed-toe non-porous shoes.The compound is combustible (>110°C flash point)[1]. FR coats prevent ignition during secondary fires.Replace: Launder through specialized hazardous chemical services only.
    Respiratory NIOSH-approved OV (Organic Vapor) cartridge respirator.Only required if handling outside a fume hood (e.g., during a spill). Traps volatile thiophene organics.Validate: Perform positive/negative pressure seal check before entering spill zone.

    Operational Handling Protocol

    This step-by-step methodology ensures a self-validating workflow, meaning the operator actively confirms safety parameters before proceeding to the next high-risk step.

    Phase 1: Pre-Operation Validation
    • Airflow Verification: Before bringing the chemical into the workspace, verify the fume hood monitor reads between 100 and 120 feet per minute (fpm). Self-Validation: If the alarm sounds or the reading fluctuates, abort the procedure. This ensures vapor containment is active before the vessel is opened.

    • Clear the Deck: Remove all incompatible materials, specifically strong oxidizing agents and strong acids, which can react violently with thiophene derivatives[1].

    • Don PPE: Apply the inner nitrile glove, don the FR lab coat, apply safety goggles, and finally don the outer butyl rubber gloves over the coat cuffs.

    Phase 2: Dispensing and Manipulation
    • Container Equilibration: Allow the sealed chemical container to reach room temperature inside the fume hood to prevent pressure differentials that could cause micro-spraying upon opening.

    • Closed-System Transfer: Use a glass syringe or a dedicated anti-static volumetric pipette for liquid transfers. Do not pour directly from the stock bottle, as this generates unnecessary aerosols and increases the risk of dermal exposure.

    • Cap Immediately: The moment the required volume is extracted, purge the stock bottle with inert gas (Argon/Nitrogen) to prevent oxidative degradation, and seal the cap tightly.

    Phase 3: Post-Operation Decontamination
    • Solvent Wipe-Down: Because thiophene methanols are generally immiscible in water[1], aqueous wiping is ineffective and will only spread the chemical. Wipe down all tools and the hood surface with a compatible organic solvent (e.g., Isopropanol or Ethanol).

    • Doffing Sequence: Remove the outer butyl gloves first (handling only the exterior). Remove goggles, then the lab coat, and finally the inner nitrile gloves. Wash hands immediately with soap and water.

    OperationalWorkflow S1 1. Fume Hood Check (Face Velocity >100 fpm) S2 2. PPE Donning (Double Gloves, FR Coat) S1->S2 S3 3. Chemical Transfer (Minimize Aerosolization) S2->S3 S4 4. Surface Decontamination (Isopropanol Wipe Down) S3->S4 S5 5. Waste Segregation (Halogen-Free Organic) S4->S5

    Standard operating procedure for the safe handling and disposal of thiophene methanols.

    Spill Response and Disposal Plan

    Even with stringent controls, accidental releases require immediate, procedural responses to prevent environmental contamination and personnel exposure.

    Immediate Spill Response
    • Evacuate and Assess: If a spill occurs outside the fume hood, immediately evacuate personnel from the immediate vicinity.

    • Don Spill PPE: The responder must don an OV-cartridge respirator, heavy-duty butyl gloves, and chemical splash goggles.

    • Containment: Do NOT use water. Surround and cover the spill with an inert, non-combustible absorbent material such as dry sand, earth, or vermiculite[1].

    • Collection: Use non-sparking tools to scoop the absorbed mixture into a high-density polyethylene (HDPE) or glass hazardous waste container.

    Waste Management & Disposal

    Thiophene derivatives must never be disposed of down the drain due to their toxicity to aquatic life and poor aqueous solubility.

    • Segregation: Place all chemical waste, including contaminated wipe-down towels and inner gloves, into a dedicated container labeled: "Hazardous Waste - Combustible Liquid, Thiophene Derivative (Halogen-Free Organic)."

    • Storage: Store the waste container in a secondary containment tray in a cool, well-ventilated, explosion-proof storage area away from direct sunlight and oxidizers.

    • Final Destruction: Coordinate with a certified hazardous waste contractor. The mandated disposal method for thiophene-based secondary alcohols is controlled high-temperature incineration equipped with a scrubber to neutralize sulfur oxide (SOx) emissions generated during combustion[1].

    References[1] Title: SAFETY DATA SHEET - 2-Thiophenemethanol | Source: Fisher Scientific | URL:https://www.fishersci.com/[2] Title: Bioactivation Potential of Thiophene-Containing Drugs | Source: Chemical Research in Toxicology (ACS Publications) | URL:https://pubs.acs.org/doi/10.1021/tx500134g

    Sources

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